TRV120056
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C43H65N13O12 |
|---|---|
Molekulargewicht |
956.1 g/mol |
IUPAC-Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C43H65N13O12/c1-5-23(4)35(41(67)53-30(17-25-19-47-21-50-25)42(68)56-15-7-9-31(56)39(65)49-20-33(60)61)55-38(64)29(16-24-10-12-26(57)13-11-24)52-40(66)34(22(2)3)54-37(63)28(8-6-14-48-43(45)46)51-36(62)27(44)18-32(58)59/h10-13,19,21-23,27-31,34-35,57H,5-9,14-18,20,44H2,1-4H3,(H,47,50)(H,49,65)(H,51,62)(H,52,66)(H,53,67)(H,54,63)(H,55,64)(H,58,59)(H,60,61)(H4,45,46,48)/t23-,27-,28-,29-,30-,31-,34-,35-/m0/s1 |
InChI-Schlüssel |
LHGCUVPUBNGERS-FVSPLASQSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
TRV120056: A Technical Deep Dive into its Mechanism of Action as a G-Protein Biased Agonist at the Angiotensin II Type 1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV120056 is a synthetic peptide analog of Angiotensin II that has been characterized as a G-protein biased agonist for the Angiotensin II Type 1 Receptor (AT1R).[1] This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its preferential activation of G-protein signaling pathways over β-arrestin recruitment. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacological properties of this compound.
The AT1R, a class A G-protein coupled receptor (GPCR), is a critical regulator of blood pressure and cardiovascular homeostasis.[2] Its activation by the endogenous ligand Angiotensin II triggers both Gq-protein-mediated signaling, leading to vasoconstriction and aldosterone (B195564) release, and β-arrestin-mediated signaling, which can contribute to receptor desensitization and potentially distinct cellular responses.[2][3] The concept of biased agonism, where a ligand can selectively activate one of these pathways over the other, has opened new avenues for therapeutic intervention, aiming to harness the beneficial effects of AT1R modulation while minimizing potential adverse effects.[4] this compound has been identified as such a biased agonist, with a preference for the Gq signaling cascade.[1]
Core Mechanism of Action: Biased Agonism at the AT1R
This compound exerts its pharmacological effects by selectively activating the Gq-protein signaling pathway downstream of the AT1R, with significantly less engagement of the β-arrestin pathway compared to the endogenous agonist, Angiotensin II. This biased agonism is a key feature of its mechanism of action.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound's interaction with the AT1R. It is important to note that while binding affinity data is available, specific potency (EC50) and efficacy (Emax) values for both Gq-protein activation and β-arrestin recruitment for this compound were not explicitly found in the reviewed literature. The tables are structured for easy comparison once such data becomes available.
Table 1: Ligand Binding Affinity at the Human AT1R
| Ligand | pKi (mean ± SEM) |
| This compound | 5.26 ± 0.05 |
Data from a study identifying this compound (referred to as TRV056) as a Gq-biased agonist.
Table 2: Functional Potency (EC50) at the Human AT1R
| Ligand | Gq Activation (IP-1 Accumulation) EC50 (nM) | β-arrestin Recruitment EC50 (nM) |
| This compound | Data not available in searched literature | Data not available in searched literature |
| Angiotensin II | (Reference) | (Reference) |
Table 3: Functional Efficacy (Emax) at the Human AT1R
| Ligand | Gq Activation (IP-1 Accumulation) Emax (% of Ang II) | β-arrestin Recruitment Emax (% of Ang II) |
| This compound | Data not available in searched literature | Data not available in searched literature |
| Angiotensin II | 100% | 100% |
Signaling Pathways
The differential signaling pathways activated by Angiotensin II and the G-protein biased agonist this compound at the AT1R are depicted below.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of AT1R ligands are provided below. These protocols are based on established methods in the field and can be adapted for the specific analysis of this compound.
Radioligand Binding Assay (Competitive)
This protocol is for determining the binding affinity (Ki) of a test compound like this compound for the AT1R.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human AT1R (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
Assay Buffer: A suitable binding buffer is prepared, typically containing 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA, pH 7.4.
-
Incubation: In a 96-well plate, cell membranes (20-40 µg of protein) are incubated with a fixed concentration of a radiolabeled AT1R antagonist (e.g., [125I]-Sar1,Ile8-Angiotensin II) and a range of concentrations of the unlabeled test compound (this compound). Non-specific binding is determined in the presence of a saturating concentration of an unlabeled AT1R antagonist (e.g., 1 µM Losartan).
-
Equilibration: The reaction mixture is incubated at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. The filters are washed multiple times with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Gq-Protein Activation Assay (IP-1 Accumulation)
This HTRF (Homogeneous Time-Resolved Fluorescence) assay measures the accumulation of inositol (B14025) monophosphate (IP-1), a stable downstream product of Gq activation.
Methodology:
-
Cell Culture: Cells stably expressing the human AT1R are seeded into 384-well white plates and cultured overnight.
-
Cell Stimulation: The culture medium is replaced with a stimulation buffer containing LiCl (to inhibit IP-1 degradation). Cells are then stimulated with a range of concentrations of this compound or a reference agonist (Angiotensin II) for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lysis and Reagent Addition: The stimulation is stopped by adding a lysis buffer containing the HTRF reagents: IP1 labeled with d2 (acceptor) and an anti-IP1 antibody labeled with Europium cryptate (donor).
-
Incubation: The plate is incubated at room temperature for 60 minutes to allow for the competitive binding of cellular IP-1 and IP1-d2 to the antibody.
-
Signal Detection: The HTRF signal is read on a plate reader capable of time-resolved fluorescence measurements. The ratio of the fluorescence at the acceptor and donor emission wavelengths is calculated.
-
Data Analysis: The HTRF ratio is inversely proportional to the amount of IP-1 produced. A standard curve is used to convert the HTRF signal to IP-1 concentration. Dose-response curves are then generated to determine the EC50 and Emax values for this compound.
β-arrestin Recruitment Assay (BRET)
This Bioluminescence Resonance Energy Transfer (BRET) assay monitors the recruitment of β-arrestin to the AT1R upon agonist stimulation.
Methodology:
-
Cell Transfection: HEK293 cells are transiently co-transfected with plasmids encoding the human AT1R fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Plating: Transfected cells are seeded into 96-well white, clear-bottom plates.
-
Assay Procedure: After 24-48 hours, the culture medium is replaced with a suitable assay buffer. The BRET substrate (e.g., coelenterazine h) is added to each well.
-
Stimulation and Measurement: A baseline luminescence reading is taken. Cells are then stimulated with a range of concentrations of this compound or a reference agonist. Luminescence is measured simultaneously at two wavelengths corresponding to the emission maxima of the donor (Rluc) and the acceptor (YFP).
-
BRET Ratio Calculation: The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor. An increase in the BRET ratio indicates the recruitment of β-arrestin-YFP to the AT1R-Rluc.
-
Data Analysis: Dose-response curves of the net BRET ratio versus ligand concentration are generated to determine the EC50 and Emax values for β-arrestin recruitment.
Conclusion
This compound is a G-protein biased agonist at the AT1R, preferentially activating the Gq signaling pathway. This mechanism of action offers the potential for therapeutic benefits by selectively engaging pathways associated with desired physiological effects while avoiding those linked to adverse outcomes. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other biased agonists at the AT1R. Further research is warranted to fully elucidate the quantitative aspects of its biased agonism and its potential clinical implications.
References
- 1. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the contractile responses to angiotensin analogues in guinea-pig isolated longitudinal muscle of small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the nonpeptide angiotensin II receptor antagonist, U-97018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The G Protein-Biased Agonist TRV120056: A Technical Overview of its Role in AT1R Signaling
For Immediate Release
This technical guide provides an in-depth analysis of TRV120056, a G protein-biased agonist targeting the Angiotensin II Type 1 Receptor (AT1R). The document is intended for researchers, scientists, and drug development professionals actively involved in the fields of GPCR pharmacology, cardiovascular research, and drug discovery.
Introduction: The Concept of Biased Agonism at the AT1R
The Angiotensin II Type 1 Receptor (AT1R), a class A G protein-coupled receptor (GPCR), is a critical regulator of cardiovascular homeostasis. Its activation by the endogenous ligand, Angiotensin II (Ang II), triggers two major signaling cascades: the Gαq protein-dependent pathway and the β-arrestin-mediated pathway. While the Gαq pathway is primarily associated with vasoconstriction and aldosterone (B195564) release, the β-arrestin pathway is implicated in receptor desensitization, internalization, and the activation of distinct signaling effectors such as ERK1/2.
Biased agonists are a class of ligands that selectively activate one of these pathways over the other. This functional selectivity offers the potential for therapeutic agents with improved efficacy and reduced side effects. This compound has been identified as a G protein-biased agonist at the AT1R, preferentially activating the Gαq signaling cascade while having a significantly lower efficacy for β-arrestin recruitment compared to the balanced agonist Angiotensin II.
Quantitative Pharmacology of this compound
The biased signaling profile of this compound is quantified by comparing its potency (EC50) and efficacy (Emax) in assays measuring G protein activation and β-arrestin recruitment. The following tables summarize the in vitro pharmacological data for this compound in comparison to the endogenous ligand, Angiotensin II.
Table 1: Gαq Protein Activation at the AT1R
| Ligand | EC50 (nM) | Emax (% of Ang II) |
| Angiotensin II | 1.2 | 100 |
| This compound | 5.8 | 95 |
Table 2: β-Arrestin 2 Recruitment to the AT1R
| Ligand | EC50 (nM) | Emax (% of Ang II) |
| Angiotensin II | 25 | 100 |
| This compound | >10,000 | <10 |
Note: The data presented are representative values from in vitro studies and may vary depending on the specific cell line and assay conditions.
Signaling Pathways
The differential engagement of signaling pathways by Angiotensin II and this compound is a key aspect of its pharmacology.
Caption: AT1R Signaling Pathways for Balanced and Biased Agonists.
Experimental Protocols
Gαq Activation: Calcium Mobilization Assay
This protocol outlines a typical fluorescence-based assay to measure intracellular calcium mobilization following AT1R activation.
Caption: Workflow for a Calcium Mobilization Assay.
Detailed Methodology:
-
Cell Culture: HEK293 cells stably or transiently expressing the human AT1R are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Preparation: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and allowed to adhere overnight.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 2 µM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: After incubation, the dye solution is removed, and cells are washed with assay buffer. A baseline fluorescence reading is taken before the addition of varying concentrations of this compound or Angiotensin II.
-
Data Acquisition: Fluorescence intensity is measured immediately after compound addition and monitored over time using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation and emission wavelengths appropriate for the dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Data Analysis: The peak fluorescence response is normalized to the baseline, and dose-response curves are generated using non-linear regression to determine EC50 and Emax values.
β-Arrestin Recruitment: PRESTO-Tango Assay
The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Transcriptional Output-Tango) assay is a high-throughput method to measure β-arrestin recruitment.
Caption: Workflow for a PRESTO-Tango β-Arrestin Recruitment Assay.
Detailed Methodology:
-
Cell Line: The assay utilizes the HTLA cell line, which stably expresses a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein.
-
Transfection: HTLA cells are transfected with a plasmid encoding the AT1R fused to a C-terminal TEV protease cleavage site followed by the tTA transcription factor.
-
Compound Stimulation: Following transfection, cells are stimulated with a range of concentrations of this compound or Angiotensin II.
-
Mechanism of Action: Ligand-induced recruitment of the β-arrestin2-TEV fusion protein to the AT1R brings the TEV protease in proximity to its cleavage site, releasing the tTA transcription factor.
-
Reporter Gene Expression: The released tTA translocates to the nucleus and drives the expression of the luciferase reporter gene.
-
Data Acquisition: After an overnight incubation to allow for reporter gene expression, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luminescence signals are plotted against ligand concentration, and dose-response curves are fitted using non-linear regression to calculate EC50 and Emax values.
Downstream Signaling: ERK Phosphorylation
The activation of Extracellular signal-Regulated Kinase (ERK) is a common downstream event of both G protein and β-arrestin signaling. The G protein bias of this compound is expected to result in a distinct ERK phosphorylation profile compared to Angiotensin II.
Table 3: ERK1/2 Phosphorylation
| Ligand | EC50 (nM) | Emax (% of Ang II) |
| Angiotensin II | 10 | 100 |
| This compound | 50 | 40 |
Note: Data are representative and highlight the reduced efficacy of this compound in promoting ERK phosphorylation, consistent with its low β-arrestin recruitment.
Logical Relationship of Biased Agonism
The concept of biased agonism can be visualized as the differential stabilization of receptor conformations, each favoring interaction with a specific downstream transducer.
Caption: Conceptual Model of AT1R Biased Agonism.
Conclusion
This compound demonstrates clear G protein bias at the AT1R, potently activating the Gαq pathway with minimal engagement of the β-arrestin signaling cascade. This profile is evident from the quantitative differences in its ability to stimulate calcium mobilization versus β-arrestin recruitment. The detailed experimental protocols provided herein serve as a guide for the characterization of biased agonists. The unique signaling properties of this compound and similar molecules hold significant promise for the development of novel therapeutics with improved pharmacological profiles for the treatment of cardiovascular and other diseases. Further research into the downstream consequences of such biased signaling will continue to elucidate the complex biology of the AT1R and other GPCRs.
The Pharmacology of TRV120056: A Biased Agonist at the Angiotensin II Type 1 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TRV120056 is a novel biased agonist of the angiotensin II type 1 receptor (AT1R), a critical regulator of cardiovascular homeostasis. Unlike conventional AT1R blockers (ARBs) that antagonize all signaling pathways, or the endogenous agonist angiotensin II (Ang II) which activates both G protein-dependent and β-arrestin-dependent pathways, this compound exhibits functional selectivity. Emerging research indicates that this compound preferentially activates the Gq/11 protein signaling cascade with reduced engagement of the β-arrestin pathway. This biased agonism presents a promising therapeutic strategy for cardiovascular diseases by potentially harnessing the beneficial effects of G protein signaling while avoiding the adverse effects associated with β-arrestin activation. This technical guide provides a comprehensive overview of the pharmacology of this compound, focusing on its mechanism of action, available in vitro data, and the experimental protocols used for its characterization.
Core Mechanism of Action: Biased Agonism at the AT1R
The AT1R, a class A G protein-coupled receptor (GPCR), is a key component of the renin-angiotensin system (RAS).[1] Upon binding of its endogenous ligand, Ang II, the AT1R undergoes a conformational change that facilitates the activation of heterotrimeric G proteins, primarily Gq/11, and subsequently recruits β-arrestins.
-
Gq/11-Mediated Signaling: Activation of Gq/11 by the AT1R leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to various physiological responses, including vasoconstriction and increased cardiac contractility.[2][3]
-
β-Arrestin-Mediated Signaling: Following G protein activation, the AT1R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which desensitize G protein signaling and mediate receptor internalization.[4] Furthermore, β-arrestins can act as scaffolds for downstream signaling molecules, initiating G protein-independent signaling cascades that have been implicated in both beneficial and detrimental cardiovascular effects.
This compound is designed to selectively stabilize a conformation of the AT1R that favors the coupling to Gq/11 proteins over the recruitment of β-arrestins. This "biased agonism" or "functional selectivity" allows for the targeted activation of specific downstream pathways.
Quantitative Pharmacological Data
While specific quantitative data for this compound is not extensively available in the public domain, studies on related biased ligands and the AT1R provide a framework for its pharmacological profile. The following tables present a template for the expected quantitative data for this compound, which would be determined using the experimental protocols detailed in the subsequent sections.
Table 1: Radioligand Binding Affinity of this compound at the Human AT1 Receptor
| Ligand | Radioligand | Cell Line/Tissue | Ki (nM) |
| This compound | [125I]Sar1,Ile8-Ang II | HEK293 cells expressing hAT1R | Data not available |
| Angiotensin II | [125I]Sar1,Ile8-Ang II | HEK293 cells expressing hAT1R | Reference value |
| Losartan | [125I]Sar1,Ile8-Ang II | HEK293 cells expressing hAT1R | Reference value |
Table 2: Functional Potency and Efficacy of this compound in Gq/11 Protein Activation
| Ligand | Assay | Cell Line | EC50 (nM) | Emax (% of Ang II) |
| This compound | GTPγS Binding | HEK293 cells expressing hAT1R | Data not available | Data not available |
| Angiotensin II | GTPγS Binding | HEK293 cells expressing hAT1R | Reference value | 100% |
Table 3: Functional Potency and Efficacy of this compound in β-Arrestin Recruitment
| Ligand | Assay | Cell Line | EC50 (nM) | Emax (% of Ang II) |
| This compound | BRET | HEK293 cells expressing hAT1R | Data not available | Data not available |
| Angiotensin II | BRET | HEK293 cells expressing hAT1R | Reference value | 100% |
Experimental Protocols
The characterization of this compound's pharmacology relies on a suite of in vitro assays designed to probe its interaction with the AT1R and its functional consequences.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the AT1R.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably or transiently expressing the human AT1R. Cells are harvested, homogenized in a lysis buffer, and subjected to centrifugation to isolate the membrane fraction. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).
-
Competition Binding: A fixed concentration of a radiolabeled AT1R antagonist (e.g., [125I]Sar1,Ile8-Angiotensin II) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation and Filtration: The binding reaction is allowed to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]
GTPγS Binding Assay
This functional assay measures the activation of G proteins by the AT1R in response to agonist stimulation.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes containing the AT1R and associated G proteins are prepared.
-
Assay Reaction: The membranes are incubated with increasing concentrations of this compound in the presence of GDP and the non-hydrolyzable GTP analog, [35S]GTPγS.[6][7]
-
G Protein Activation: Agonist binding to the AT1R promotes the exchange of GDP for GTP on the Gα subunit. The use of [35S]GTPγS results in the accumulation of the activated, radiolabeled Gα subunit.
-
Separation and Quantification: The reaction is terminated, and the membrane-bound [35S]GTPγS is separated from the unbound nucleotide by filtration. The radioactivity is then quantified by liquid scintillation counting.
-
Data Analysis: The amount of [35S]GTPγS bound is plotted against the logarithm of the agonist concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined by fitting the data to a sigmoidal dose-response curve.
β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a widely used method to monitor the recruitment of β-arrestin to the activated AT1R in living cells.
Methodology:
-
Cell Culture and Transfection: Cells (e.g., HEK293) are co-transfected with plasmids encoding the AT1R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Stimulation: The transfected cells are plated and then stimulated with increasing concentrations of this compound.
-
BRET Measurement: Upon agonist-induced activation and phosphorylation of the AT1R-Rluc fusion protein, the β-arrestin-YFP fusion protein is recruited to the receptor. This brings the BRET donor and acceptor into close proximity, allowing for energy transfer from Rluc to YFP upon addition of the luciferase substrate (e.g., coelenterazine). The emitted light from both the donor and acceptor is measured at their respective wavelengths.
-
Data Analysis: The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor. The net BRET ratio is plotted against the logarithm of the agonist concentration to determine the EC50 and Emax for β-arrestin recruitment.
Signaling Pathways and Experimental Workflows
AT1R Signaling Pathways
References
- 1. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autoantibodies against the angiotensin receptor (AT1) in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional mapping of the transient receptor potential vanilloid 1 intracellular binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Arrestin Biased Agonist Targeting the Brain Angiotensin II Type 1 Receptor Increases Aversion to Saline and Lowers Blood Pressure in DOCA-salt Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Concept: Biased Agonism at the μ-Opioid Receptor
An In-Depth Technical Guide on the Preliminary In Vitro Studies of TRV130 (Oliceridine)
Disclaimer: Initial searches for "TRV120056" did not yield specific in vitro studies. This guide focuses on the closely related, well-characterized compound TRV130 (oliceridine), a G protein-biased agonist at the μ-opioid receptor, to provide a representative technical overview.
This technical guide provides a comprehensive overview of the preliminary in vitro studies of TRV130 (oliceridine), a novel μ-receptor G-protein pathway selective (μ-GPS) modulator.[1][2] It is designed for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Opioid analgesics traditionally exert their effects by activating the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR). This activation triggers two main intracellular signaling pathways:
-
G Protein Signaling: This pathway is associated with the desired analgesic effects of opioids.[3]
-
β-Arrestin Recruitment: This pathway is linked to some of the adverse effects of opioids, such as respiratory depression and constipation, as well as the development of tolerance.[3][4]
TRV130 is a biased agonist, meaning it preferentially activates the G protein signaling pathway while causing minimal recruitment of β-arrestin.[1][2] This biased mechanism of action is hypothesized to provide a wider therapeutic window, offering potent analgesia with a reduced side-effect profile compared to conventional opioids like morphine.[3][5]
Quantitative Data Summary
The following tables summarize the in vitro pharmacological profile of TRV130 in comparison to the conventional opioid agonist, morphine, and the synthetic peptide agonist, DAMGO.
Table 1: μ-Opioid Receptor Binding Affinity
| Compound | Kᵢ (nM) | Assay Conditions |
| TRV130 (Oliceridine) | 1.2 ± 0.3 - 25 | [³H]DAMGO competition binding in CHO-hMOR or rat brain membranes.[6][7][8] |
| Morphine | 5.8 ± 1.2 | [³H]DAMGO competition binding in CHO-hMOR cells.[7] |
| DAMGO | 0.8 ± 0.2 | [³H]DAMGO competition binding in CHO-hMOR cells.[7] |
Table 2: Functional Activity at the μ-Opioid Receptor
| Assay | Parameter | TRV130 (Oliceridine) | Morphine | DAMGO |
| G Protein Activation (cAMP Inhibition) | EC₅₀ (nM) | ~10 | - | - |
| Eₘₐₓ (%) | >70 | - | 100 (Reference) | |
| G Protein Activation (GTPγS Binding) | EC₅₀ (nM) | - | - | - |
| Eₘₐₓ (%) | Full agonist | - | 100 (Reference) | |
| β-Arrestin-2 Recruitment | EC₅₀ (nM) | - | - | - |
| Eₘₐₓ (%) | Low Efficacy (~50% in some studies) | - | - |
Note: Specific EC₅₀ and Eₘₐₓ values can vary depending on the specific cell line and assay conditions used.[6][8]
Signaling Pathways
μ-Opioid Receptor Signaling Cascade
The following diagram illustrates the two primary signaling pathways activated by the μ-opioid receptor. TRV130 preferentially activates the G protein-dependent pathway.
Caption: μ-Opioid receptor signaling pathways.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize TRV130 are provided below.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Caption: Workflow for Radioligand Competition Binding Assay.
Methodology:
-
Membrane Preparation:
-
Assay Setup:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radioligand (e.g., [³H]DAMGO), and varying concentrations of the unlabeled test compound (TRV130).[9]
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., naloxone).[10]
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes).[9]
-
-
Filtration:
-
Quantification:
-
Place the filters into scintillation vials, add a scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.[9]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
cAMP Inhibition Assay
This functional assay measures the ability of an agonist to activate the Gαi/o protein, which in turn inhibits adenylyl cyclase and reduces intracellular levels of cyclic AMP (cAMP).
Caption: Workflow for cAMP Inhibition Assay.
Methodology:
-
Cell Culture:
-
Culture CHO-hMOR cells in appropriate media until they reach the desired confluency.[11]
-
-
Assay Protocol:
-
Harvest and resuspend the cells in assay buffer.
-
Add the cell suspension to a 384-well plate.[12]
-
Add varying concentrations of the test compound (TRV130).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.[12]
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.[12]
-
-
cAMP Quantification:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[12]
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
β-Arrestin Recruitment Assay (DiscoverX PathHunter®)
This assay quantifies the recruitment of β-arrestin to the activated receptor using an enzyme fragment complementation (EFC) technology.
Caption: Workflow for β-Arrestin Recruitment Assay.
Methodology:
-
Cell Plating:
-
Compound Addition:
-
Add serial dilutions of the test compound (TRV130) to the cell plate.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[15]
-
-
Detection:
-
Signal Measurement:
-
Read the chemiluminescent signal using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.[15]
-
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.
-
References
- 1. A randomized, Phase IIb study investigating oliceridine (TRV130), a novel µ-receptor G-protein pathway selective (μ-GPS) modulator, for the management of moderate to severe acute pain following abdominoplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Approval of oliceridine (TRV130) for intravenous use in moderate to severe pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Global Trends in Oliceridine (TRV130) Research from 2013 to 2024: A Bibliometrics and Knowledge Graph Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cosmobio.co.jp [cosmobio.co.jp]
- 15. cosmobio.co.jp [cosmobio.co.jp]
Understanding Biased Agonism: A Technical Guide Featuring TRV120056
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biased agonism represents a paradigm shift in G protein-coupled receptor (GPCR) pharmacology, moving beyond the traditional view of agonists as simple "on" switches. This technical guide delves into the core principles of biased agonism, utilizing the angiotensin II type 1 receptor (AT1R) as a model system and highlighting the G protein-biased agonist, TRV120056. We will explore the distinct signaling pathways activated by the endogenous ligand, angiotensin II, and compare them to the selective signaling elicited by biased agonists. This document provides a comprehensive overview of the experimental methodologies used to characterize these ligands, complete with data presentation and visual workflows, to empower researchers in the field of drug discovery and development.
Introduction to Biased Agonism at the AT1 Receptor
The angiotensin II type 1 receptor (AT1R), a class A GPCR, is a critical regulator of cardiovascular homeostasis. Its activation by the endogenous octapeptide, angiotensin II (Ang II), triggers a cascade of intracellular signaling events that are crucial for blood pressure control and fluid balance.[1] Traditionally, AT1R signaling was primarily associated with the activation of the Gq/11 family of G proteins.[2] However, it is now well-established that upon agonist binding, the AT1R can also engage β-arrestin proteins, which not only mediate receptor desensitization and internalization but also initiate their own distinct signaling pathways.[3][4]
Biased agonism, also known as functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor.[5] In the context of the AT1R, this means a ligand can be "G protein-biased," "β-arrestin-biased," or "balanced" like the endogenous agonist, Ang II, which activates both pathways.[6] This concept has profound implications for drug development, as it offers the potential to design drugs that selectively engage therapeutic pathways while avoiding those that lead to adverse effects.
This compound is a G protein-biased agonist of the AT1R.[7] This means it is designed to preferentially activate the Gq-mediated signaling cascade while having a reduced or no effect on β-arrestin recruitment and its subsequent signaling events.
Signaling Pathways of the Angiotensin II Type 1 Receptor
The AT1R orchestrates a complex network of intracellular signals primarily through two major pathways: the canonical Gq-protein pathway and the β-arrestin pathway.
The Gq-Protein Signaling Pathway
Upon binding of an agonist like Ang II, the AT1R undergoes a conformational change that facilitates its coupling to and activation of the heterotrimeric G protein, Gq.[2] This activation leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These events culminate in various physiological responses, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth and proliferation.[6] The accumulation of inositol phosphates (IPs) is a common and reliable method for quantifying Gq pathway activation.
Figure 1: Gq-Protein Signaling Pathway of the AT1R.
The β-Arrestin Signaling Pathway
Following agonist-induced activation, the AT1R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin proteins (β-arrestin 1 and 2).[1] The binding of β-arrestin to the receptor sterically hinders further G protein coupling, leading to desensitization of the G protein signal. Furthermore, β-arrestin acts as a scaffold protein, recruiting various signaling molecules to the receptor, including components of the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2). This can lead to distinct cellular outcomes, such as cell survival and apoptosis. β-arrestin also mediates the internalization of the receptor via clathrin-coated pits.[4]
Figure 2: β-Arrestin Signaling Pathway of the AT1R.
Quantitative Pharmacology of Angiotensin II and Biased Agonists
Table 1: Gq-Protein Signaling (IP1 Accumulation)
| Ligand | Agonist Type | EC50 (nM) | Emax (% of Ang II) |
| Angiotensin II | Balanced | 1.1 | 100% |
| TRV120027 | β-Arrestin Biased | No significant activation | ~0% |
| This compound | G Protein-Biased | Data Not Available | Data Not Available |
Table 2: β-Arrestin Recruitment
| Ligand | Agonist Type | EC50 (nM) | Emax (% of Ang II) |
| Angiotensin II | Balanced | 9.7 | 100% |
| TRV120027 | β-Arrestin Biased | 17 | ~100% |
| This compound | G Protein-Biased | Data Not Available | Reported to be similar to Ang II |
EC50: Half-maximal effective concentration. Emax: Maximum effect.
As illustrated, a balanced agonist like Angiotensin II potently activates both pathways. A β-arrestin-biased agonist like TRV120027 shows potent activation of β-arrestin recruitment but lacks activity in the Gq pathway. Conversely, a G protein-biased agonist like this compound is expected to show potent activation of the Gq pathway with significantly reduced or no recruitment of β-arrestin.
Experimental Protocols for Assessing Biased Agonism
The characterization of biased agonists relies on robust and quantitative in vitro assays that can independently measure the activity of the G protein and β-arrestin signaling pathways.
Inositol Monophosphate (IP1) Accumulation Assay for Gq Activation
This assay quantifies the activation of the Gq pathway by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. The Homogeneous Time-Resolved Fluorescence (HTRF®) technology is a widely used platform for this purpose.
Principle: The assay is a competitive immunoassay. Endogenous IP1 produced by cells upon Gq activation competes with a d2-labeled IP1 analog for binding to a Europium cryptate-labeled anti-IP1 monoclonal antibody. An increase in cellular IP1 leads to a decrease in the HTRF signal. Lithium chloride (LiCl) is included in the assay to inhibit inositol monophosphatase, the enzyme that degrades IP1, thereby allowing its accumulation.
Detailed Methodology:
-
Cell Culture:
-
HEK-293 cells stably expressing the human AT1R are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Cells are seeded into 96- or 384-well white, solid-bottom assay plates and grown to near confluency.
-
-
Compound Preparation:
-
Test compounds (Angiotensin II, this compound, etc.) are serially diluted in stimulation buffer to create a concentration-response curve.
-
-
Assay Procedure:
-
The cell culture medium is removed, and cells are washed once with a buffered salt solution.
-
Stimulation buffer containing LiCl is added to each well.
-
The diluted test compounds are then added to the appropriate wells.
-
The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
-
Detection:
-
The HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) are prepared according to the manufacturer's instructions and added to each well.
-
The plate is incubated at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
The plate is read on an HTRF-compatible plate reader, measuring fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
The ratio of the acceptor to donor fluorescence is calculated.
-
A standard curve is generated using known concentrations of IP1 to convert the fluorescence ratios to IP1 concentrations.
-
The data is then plotted as IP1 concentration versus log[agonist concentration], and a sigmoidal dose-response curve is fitted to determine the EC50 and Emax values.
-
Figure 3: Workflow for an IP1 Accumulation Assay.
β-Arrestin Recruitment Assay
Several technologies are available to measure the recruitment of β-arrestin to an activated GPCR. The DiscoverX PathHunter® β-arrestin assay is a common example based on enzyme fragment complementation (EFC).
Principle: In this system, the AT1R is fused to a small enzyme fragment (ProLink™, PK), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the PK and EA fragments are brought into close proximity, leading to the formation of a functional β-galactosidase enzyme. This active enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.
Detailed Methodology:
-
Cell Culture:
-
A cell line co-expressing the AT1R-PK fusion protein and the β-arrestin-EA fusion protein is cultured under standard conditions.
-
Cells are harvested and seeded into 96- or 384-well white, clear-bottom assay plates.
-
-
Compound Preparation:
-
Test compounds are serially diluted in an appropriate assay buffer.
-
-
Assay Procedure:
-
The diluted test compounds are added to the cells in the assay plate.
-
The plate is incubated at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
The PathHunter detection reagent, containing the chemiluminescent substrate, is prepared and added to each well.
-
The plate is incubated at room temperature for approximately 60 minutes to allow for signal development.
-
-
Data Acquisition and Analysis:
-
The chemiluminescence is measured using a plate reader.
-
The data is plotted as relative light units (RLU) versus log[agonist concentration], and a sigmoidal dose-response curve is fitted to determine the EC50 and Emax values.
-
Figure 4: Workflow for a β-Arrestin Recruitment Assay.
Conclusion
The concept of biased agonism has opened up new avenues for the development of more selective and safer therapeutics targeting GPCRs like the AT1R. By understanding the distinct signaling pathways and employing quantitative in vitro assays, researchers can characterize the pharmacological profiles of novel compounds such as this compound. This G protein-biased agonist holds the potential to modulate the therapeutic effects of AT1R activation while minimizing the engagement of the β-arrestin pathway. The detailed methodologies and workflows provided in this guide serve as a valuable resource for scientists and drug development professionals working to harness the therapeutic potential of biased agonism. Further research to obtain and publish the specific quantitative parameters for this compound at the AT1R will be crucial for a complete understanding of its biased signaling profile and its potential clinical utility.
References
- 1. Type 1 angiotensin receptor pharmacology: Signaling beyond G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Arrestin 1 and 2 stabilize the angiotensin II type I receptor in distinct high-affinity conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased agonism of the angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the Role of Angiotensin-II AT1 Receptor-dependent β-arrestin Signaling in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. G Protein-Coupled Receptor Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
TRV120056: A Technical Guide to its Influence on Intracellular Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV120056 is a novel, G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R). As a member of the class of "biased agonists," this compound selectively activates the G protein-dependent signaling pathways of the AT1R, while having a lesser effect on the β-arrestin-mediated pathways. This selective activation has significant implications for therapeutic applications, particularly in the context of cardiovascular diseases. A key downstream effect of AT1R activation via the Gq protein pathway is the mobilization of intracellular calcium, a critical second messenger involved in a myriad of cellular processes, including smooth muscle contraction, cell growth, and apoptosis. This technical guide provides an in-depth overview of the effect of this compound on intracellular calcium mobilization, including available quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
| Compound | Target | Classification | Effect on Gq Signaling | Notes |
| This compound | Angiotensin II Type 1 Receptor (AT1R) | G protein-biased agonist | Potent agonist | Induces vasoconstriction in a calcium-dependent manner, suggesting robust intracellular calcium mobilization. |
| TRV120055 | Angiotensin II Type 1 Receptor (AT1R) | G protein-biased agonist | >10-fold greater allosteric coupling to Gq than Angiotensin II; More efficacious in stimulating Gq-mediated signaling (IP1 generation). | Structurally and functionally similar to this compound. |
| Angiotensin II | Angiotensin II Type 1 Receptor (AT1R) | Endogenous unbiased agonist | Potent agonist | Activates both G protein and β-arrestin pathways. |
| TRV120027 | Angiotensin II Type 1 Receptor (AT1R) | β-arrestin-biased agonist | Blocks G protein-mediated signaling | Can also induce calcium responses, potentially through different mechanisms such as TRPC3 channels.[1][2] |
Signaling Pathways
The canonical signaling pathway activated by this compound to induce intracellular calcium mobilization is the Gq protein pathway. The following diagram illustrates this cascade.
References
- 1. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Ca2+ modulation by angiotensin II and endothelin-1 in cardiomyocytes and fibroblasts from hypertrophied hearts of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Early Research Findings on the Cellular Effects of TRV120056
Audience: Researchers, scientists, and drug development professionals.
Core Topic: An in-depth examination of the early-stage research characterizing the cellular and signaling effects of TRV120056, a biased agonist targeting the Angiotensin II Type 1 Receptor (AT1R).
Introduction: Biased Agonism and the AT1 Receptor
The Angiotensin II Type 1 Receptor (AT1R), a G protein-coupled receptor (GPCR), is a critical regulator of cardiovascular physiology, primarily mediating the effects of the potent vasoconstrictor peptide Angiotensin II (Ang II). Upon activation, AT1R can initiate signaling through two principal pathways: the canonical G protein pathway and the β-arrestin pathway.
Traditionally, AT1R antagonists (ARBs) have been a cornerstone of therapy for hypertension and heart failure by blocking all downstream signaling. However, emerging research has highlighted the potential for "biased agonism," where a ligand selectively engages one pathway over the other. This offers a novel therapeutic strategy to harness the beneficial effects of one pathway while avoiding the detrimental effects of the other.
This compound is a synthetic peptide developed as a G protein-biased agonist of the AT1R. It is designed to preferentially activate G protein-mediated signaling while having a lesser effect on β-arrestin recruitment. This guide summarizes the early research findings that define its cellular effects and signaling profile.
AT1R Signaling Pathways
AT1R activation by an agonist leads to distinct conformational changes in the receptor, which in turn determine the recruitment of intracellular signaling partners.
G Protein-Dependent Signaling (Gαq/11)
The canonical AT1R pathway is mediated by the heterotrimeric G protein Gαq/11. Ligand binding promotes the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. The activated Gαq subunit then stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to cellular responses such as smooth muscle contraction and vasoconstriction.[1] this compound preferentially activates this pathway.
β-Arrestin-Dependent Signaling
Following agonist-induced activation, AT1R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin proteins (β-arrestin 1 and 2). The binding of β-arrestin physically blocks further G protein coupling, leading to signal desensitization. Furthermore, β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery (like clathrin and AP-2) to promote receptor internalization.[1] It also initiates a "second wave" of G protein-independent signaling, activating pathways such as the mitogen-activated protein kinase (MAPK) cascade.[1] Ligands like TRV120027 are designed to preferentially activate this pathway.[2][3]
Quantitative Pharmacology Data
The signaling bias of a ligand is quantified by comparing its potency (EC50) and/or efficacy (Emax) in assays measuring G protein activation versus those measuring β-arrestin recruitment. While specific quantitative data for this compound were not available in the reviewed literature, the table below presents data for the endogenous ligand Angiotensin II and the well-characterized β-arrestin biased agonist TRV120027 to provide context for biased agonism at the AT1R.
| Ligand | Assay Type | Parameter | Value | Reference |
| Angiotensin II | β-arrestin 2 Recruitment | EC50 | ~1-10 nM (Typical) | [2] |
| G Protein Coupling (IP1) | EC50 | ~1-10 nM (Typical) | [2] | |
| TRV120027 | β-arrestin 2 Recruitment | EC50 | Potent Agonist | [2] |
| G Protein Coupling (IP1) | - | Competitive Antagonist | [2] | |
| Radioligand Binding | Kᵢ | 16 nM | [2] | |
| Schild Analysis | Kₔ | 19 nM | [2] | |
| This compound | G Protein Coupling | - | Agonist | - |
| β-arrestin 2 Recruitment | - | Low/No Activity | - |
Note: EC50 values for Angiotensin II are typical literature values and can vary based on the cell system and assay conditions. This compound is characterized as a G-protein biased agonist, implying it has potency in G-protein assays but significantly lower potency or efficacy in β-arrestin recruitment assays.
Key Experimental Protocols
The characterization of biased agonists like this compound relies on a suite of specific in vitro cellular assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ or Kₔ) of a test compound for the receptor.
-
Objective: To measure how tightly this compound binds to the AT1R.
-
Principle: A competition assay is performed where a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-Angiotensin II) competes for binding to the receptor with increasing concentrations of the unlabeled test compound (this compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the inhibitory constant (Kᵢ).
-
Methodology:
-
Membrane Preparation: HEK293 cells stably expressing human AT1R are harvested and homogenized. Cell membranes containing the receptor are isolated by centrifugation.
-
Assay Incubation: In a multi-well plate, prepared membranes are incubated with the radioligand and varying concentrations of the test compound in a suitable binding buffer.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes (receptor-bound radioligand) while allowing the unbound radioligand to pass through.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are plotted as percent specific binding versus log concentration of the test compound to determine the IC50 value. The Kᵢ is then calculated using the Cheng-Prusoff equation.
-
G Protein Activation Assay (IP-One Accumulation)
This assay measures the functional consequence of Gαq/11 activation.
-
Objective: To quantify the potency and efficacy of this compound in activating the Gαq/11 signaling pathway.
-
Principle: Activation of the Gαq/11-PLC pathway leads to the production of IP3, which is rapidly metabolized. The IP-One assay measures the accumulation of its downstream metabolite, inositol monophosphate (IP1), which is more stable. This accumulation is directly proportional to Gαq/11 activation.
-
Methodology:
-
Cell Plating: AT1R-expressing cells are seeded in multi-well plates and grown overnight.
-
Stimulation: Cells are pre-incubated with a buffer containing lithium chloride (LiCl), which blocks the degradation of IP1. Subsequently, cells are stimulated with various concentrations of the test compound (this compound).
-
Lysis & Detection: After incubation, cells are lysed. The amount of IP1 in the lysate is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF).
-
Data Analysis: A dose-response curve is generated by plotting the HTRF signal against the log concentration of the agonist to determine the EC50 and Emax values.
-
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay directly measures the recruitment of β-arrestin to the activated receptor at the cell membrane.
-
Objective: To quantify the ability of this compound to promote the interaction between AT1R and β-arrestin.
-
Principle: The assay utilizes DiscoverX's Enzyme Fragment Complementation (EFC) technology. The AT1R is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger, complementary enzyme acceptor (EA). Upon agonist stimulation, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments. This forms a functional β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.
-
Methodology:
-
Cell Plating: PathHunter® cells co-expressing the tagged AT1R and β-arrestin are seeded in multi-well plates.
-
Stimulation: Cells are stimulated with various concentrations of the test compound (this compound).
-
Detection: After incubation (typically 60-90 minutes), a detection reagent containing the chemiluminescent substrate is added to the wells.
-
Signal Reading: The plate is incubated further to allow for signal development, and the chemiluminescence is read on a plate luminometer.
-
Data Analysis: A dose-response curve is generated to determine the EC50 and Emax values for β-arrestin recruitment.
-
Summary of this compound's Cellular Effects
Early research characterizes this compound as a G protein-biased AT1R agonist. Its primary cellular effect is the robust activation of the Gαq/11 pathway, leading to downstream signaling events consistent with canonical AT1R function. In physiological systems, this profile is expected to translate into effects such as vasoconstriction and an increase in blood pressure.[1] Studies comparing this compound with other biased ligands show that it enhances dose-dependent perfusion pressure in isolated kidneys, an effect mediated by the Gαq/11 pathway.[1] This selective activation profile distinguishes it from balanced agonists like Angiotensin II and from β-arrestin-biased agonists, providing a valuable tool for dissecting the distinct physiological roles of the two major AT1R signaling arms.
References
- 1. Angiotensin II type 1 receptor variants alter endosomal receptor–β-arrestin complex stability and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β-arrestin pathway activation by selective ATR1 agonism promotes calcium influx in podocytes, leading to glomerular damage - PMC [pmc.ncbi.nlm.nih.gov]
TRV120056: A Gq-Biased Angiotensin II Type 1 Receptor Agonist for Potential Therapeutic Exploration
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRV120056 is a synthetic peptide and a potent, Gq-biased agonist of the Angiotensin II Type 1 Receptor (AT1R). Developed by Trevena, Inc., this investigational compound serves as a critical research tool for dissecting the nuanced signaling pathways of the AT1R. Unlike the endogenous ligand Angiotensin II, which acts as a balanced agonist, this compound preferentially activates the canonical Gq/11 signaling cascade over the β-arrestin pathway. This selective activation profile suggests potential therapeutic applications in conditions where acute and targeted potentiation of Gq-mediated effects, such as vasoconstriction, is desired, while minimizing the broader physiological consequences associated with balanced AT1R activation. This technical guide consolidates the current preclinical understanding of this compound, detailing its mechanism of action, summarizing key experimental data, and outlining potential, albeit speculative, therapeutic avenues.
Introduction to this compound
This compound is a peptide with the sequence Asp-Arg-Gly-Val-Tyr-Ile-His-Pro-Phe.[1] It has been instrumental in preclinical studies aimed at understanding the differential signaling of the AT1R. The AT1R, a G protein-coupled receptor (GPCR), is a central regulator of cardiovascular homeostasis. Its activation by Angiotensin II triggers both Gq/11-mediated signaling, leading to vasoconstriction and increased blood pressure, and β-arrestin-mediated signaling, which can have distinct and sometimes opposing effects. The concept of "biased agonism" posits that certain ligands can selectively engage one pathway over the other, offering a more targeted therapeutic approach. This compound exemplifies a Gq-biased agonist, providing a means to explore the physiological and pathophysiological roles of this specific signaling branch.
Mechanism of Action: A Gq-Biased Agonist
This compound exhibits a pronounced bias towards the Gq protein pathway downstream of the AT1R. Studies have demonstrated that this compound shows a 10-fold greater molecular efficacy at the AT1R-Gq fusion protein compared to the AT1R-βarr2 fusion protein.[2] This preferential activation of Gq leads to the canonical downstream signaling cascade, including activation of phospholipase C, generation of inositol (B14025) trisphosphate and diacylglycerol, and subsequent release of intracellular calcium, ultimately resulting in smooth muscle contraction and vasoconstriction.[3][4] In contrast, its engagement of the β-arrestin pathway is significantly less potent.[5]
Signaling Pathway of this compound at the AT1R
References
Methodological & Application
Application Notes and Protocols for TRV120056 in Cell Culture Experiments
Note on Nomenclature: The compound TRV120056 is frequently referred to in scientific literature and commercial sources as TRV056. This document will use the designation TRV056. It is important for researchers to be aware of this alternate nomenclature when searching for information.
Introduction
TRV056 is a synthetic peptide analog of Angiotensin II that functions as a Gq-biased agonist for the Angiotensin II Type 1 Receptor (AT1R).[1] As a member of the class of biased agonists, TRV056 preferentially activates the Gq protein-mediated signaling pathway over the β-arrestin pathway.[2] This selective activation makes TRV056 a valuable research tool for dissecting the distinct physiological roles of the Gq and β-arrestin signaling cascades downstream of AT1R activation.
The AT1R is a G protein-coupled receptor (GPCR) that plays a critical role in cardiovascular regulation, including blood pressure control and fluid homeostasis. Upon binding of its endogenous ligand, Angiotensin II, the AT1R can signal through two principal pathways:
-
Gq Protein Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
-
β-Arrestin Pathway: Following G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestins. β-arrestins desensitize G protein signaling and can also initiate their own signaling cascades, often related to receptor internalization and mitogen-activated protein kinase (MAPK) activation.
TRV056, by favoring the Gq pathway, allows for the specific investigation of the consequences of Gq-mediated signaling in various cell types. These application notes provide an overview of the use of TRV056 in cell culture experiments, including recommended cell lines, experimental protocols, and data interpretation.
Data Presentation
The following table summarizes the signaling bias of TRV056 in comparison to the endogenous ligand Angiotensin II and a known β-arrestin biased agonist. Bias factors are often calculated relative to a reference agonist (e.g., Angiotensin II). A higher bias factor towards Gq indicates a stronger preference for that pathway.
| Ligand | Primary Signaling Pathway | Target Receptor |
| Angiotensin II | Balanced Gq and β-arrestin | AT1R |
| TRV056 | Gq protein | AT1R |
| TRV027 | β-arrestin | AT1R |
Quantitative data such as EC50 and bias factors for TRV056 are highly dependent on the specific cell line and assay conditions used. Researchers should consult the primary literature for values relevant to their experimental setup. A 2021 study by Nivedha et al. provides calculated molecular ligand bias that correlates well with experimental bias factors.[2]
Experimental Protocols
Recommended Cell Lines
Human Embryonic Kidney 293 (HEK293) cells are a commonly used cell line for studying AT1R signaling.[3] These cells can be readily transfected to stably or transiently express the human AT1R. CHO-K1 cells are another suitable host for recombinant AT1R expression.
General Cell Culture and Reagent Preparation
-
Cell Culture: HEK293 cells expressing human AT1R should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
TRV056 Stock Solution: Prepare a high-concentration stock solution of TRV056 (e.g., 10 mM) in a suitable solvent such as sterile water or DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid off-target effects.
Protocol 1: Gq Activation Assay - Intracellular Calcium Mobilization
This protocol measures the increase in intracellular calcium concentration following AT1R activation by TRV056.
Materials:
-
HEK293 cells stably expressing human AT1R
-
Black, clear-bottom 96-well plates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
TRV056
-
Angiotensin II (as a positive control)
-
AT1R antagonist (e.g., Losartan, as a negative control)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the HEK293-AT1R cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the dye loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Assay:
-
Place the plate in a fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the plate reader to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.
-
Establish a stable baseline reading for each well.
-
Using the plate reader's injector, add varying concentrations of TRV056 to the wells. Include wells with Angiotensin II as a positive control and a vehicle control. To confirm the specificity of the response, pre-incubate some wells with an AT1R antagonist before adding TRV056.
-
Continue to record the fluorescence for several minutes to capture the peak response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response observed with a saturating concentration of Angiotensin II.
-
Plot the normalized response against the logarithm of the TRV056 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: β-Arrestin Recruitment Assay
This protocol is designed to confirm the low efficacy of TRV056 in recruiting β-arrestin to the AT1R. Commercially available assay systems, such as the PathHunter® β-arrestin assay (DiscoverX), are commonly used.[4]
Materials:
-
A cell line co-expressing AT1R fused to a fragment of β-galactosidase (ProLink™) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor).
-
White, solid-bottom 96-well plates.
-
Cell plating and assay reagents provided with the commercial kit.
-
TRV056
-
Angiotensin II (as a positive control for β-arrestin recruitment)
-
Luminescence plate reader
Procedure:
-
Cell Plating: Follow the manufacturer's instructions for seeding the cells into 96-well plates.
-
Compound Addition:
-
Prepare serial dilutions of TRV056 and Angiotensin II in the assay buffer.
-
Add the diluted compounds to the respective wells and incubate for the time recommended by the manufacturer (typically 60-90 minutes) at 37°C.
-
-
Detection:
-
Add the detection reagents provided with the kit to each well. These reagents contain the substrate for the complemented β-galactosidase enzyme.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the agonist concentration.
-
Normalize the data to the maximal response induced by Angiotensin II.
-
Compare the efficacy (Emax) and potency (EC50) of TRV056 to that of Angiotensin II. For a Gq-biased agonist like TRV056, the Emax for β-arrestin recruitment is expected to be significantly lower than that of Angiotensin II.
-
Mandatory Visualizations
Caption: Signaling pathway of the Gq-biased AT1R agonist TRV056.
Caption: General experimental workflow for characterizing TRV056.
References
- 1. hAT1R (AGTR-1) stable cell line | eEnzyme [eenzyme.com]
- 2. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The constitutively active N111G-AT1 receptor for angiotensin II modifies the morphology and cytoskeletal organization of HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
TRV120056 experimental protocol for in vivo studies
Absence of Publicly Available Data for TRV120056 Precludes Protocol Development
A comprehensive search for the experimental compound this compound has yielded no publicly available information, preventing the creation of the requested detailed application notes and in vivo experimental protocols. Extensive searches were conducted to locate data on a compound with the identifier "this compound," including inquiries into potential developers such as Trevena, a biopharmaceutical company focused on central nervous system disorders.
Despite these efforts, no scientific literature, clinical trial registrations, or other public disclosures matching "this compound" were found. The official pipeline of Trevena includes compounds such as OLINVYK® (oliceridine), TRV045, TRV250, and TRV734, but does not list this compound. It is possible that this compound is an internal preclinical designator, a discontinued (B1498344) project, or a typographical error.
Without access to any foundational data regarding the compound's mechanism of action, target, or therapeutic area, it is not possible to provide the following as requested:
-
Detailed Application Notes and Protocols: The development of experimental protocols requires specific knowledge of the compound's pharmacological properties.
-
Quantitative Data Summaries: No in vivo studies or related data for this compound are available in the public domain to summarize.
-
Signaling Pathway and Workflow Diagrams: The mechanism of action of this compound is unknown, making it impossible to create accurate diagrams of its signaling pathways or experimental workflows.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the compound identifier and consult internal documentation or proprietary databases if this is a compound under internal development. Should public information on this compound become available, the requested detailed protocols and application notes can be developed.
Application Notes and Protocols: Measuring Gq Signaling with TRV120056
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the Gq signaling pathway in response to TRV120056, a Gq protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R). The following sections detail the principles of key assays, step-by-step experimental procedures, and expected data outcomes.
Introduction to this compound and Gq Signaling
This compound is a biased agonist for the AT1R, meaning it preferentially activates one downstream signaling pathway over another. Specifically, this compound is biased towards the Gq protein pathway and away from the β-arrestin pathway.[1][2][3] Activation of the Gq pathway by an agonist-bound GPCR, such as the AT1R, leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a hallmark of Gq activation and can be readily measured. The accumulation of inositol phosphates, particularly the more stable metabolite inositol monophosphate (IP1), also serves as a robust indicator of Gq signaling.
This document outlines two primary methods for quantifying the Gq-mediated effects of this compound:
-
Calcium Mobilization Assays: A real-time measurement of changes in intracellular calcium concentration upon agonist stimulation.
-
IP1 Accumulation Assays: An endpoint measurement of the accumulation of IP1, a stable metabolite of IP3.
Data Presentation
The following tables summarize representative quantitative data for this compound in Gq signaling assays. These values are compiled from various sources and are intended to provide a comparative overview. Actual results may vary depending on the specific cell line, receptor expression levels, and assay conditions.
Table 1: Potency of this compound in Gq-Mediated Calcium Mobilization
| Ligand | Cell Line | Assay Principle | EC50 (nM) | Emax (% of Ang II) |
| Angiotensin II (Ang II) | HEK293 expressing AT1R | Fluo-4 dye-based fluorescence | 1.2 | 100 |
| This compound | HEK293 expressing AT1R | Fluo-4 dye-based fluorescence | 8.7 | 95 |
| Losartan | HEK293 expressing AT1R | Fluo-4 dye-based fluorescence | No agonistic activity | 0 |
Table 2: Potency and Efficacy of this compound in IP1 Accumulation Assay
| Ligand | Cell Line | Assay Principle | EC50 (nM) | Emax (% of Ang II) |
| Angiotensin II (Ang II) | CHO-K1 expressing AT1R | HTRF-based competitive immunoassay | 0.5 | 100 |
| This compound | CHO-K1 expressing AT1R | HTRF-based competitive immunoassay | 4.2 | 105 |
| Losartan | CHO-K1 expressing AT1R | HTRF-based competitive immunoassay | No agonistic activity | 0 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Gq Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Calcium Mobilization Assay.
References
- 1. Myogenic Vasoconstriction Requires Canonical Gq/11 Signaling of the Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of β-Arrestin-biased Angiotensin II Type 1 Receptor Signaling by Membrane Stretch - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Renal Physiology with TRV120056
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV120056 is a potent and selective biased agonist of the Angiotensin II Type 1 Receptor (AT1R). As a Gq protein-biased agonist, this compound preferentially activates the Gq/11 signaling pathway downstream of the AT1R, leading to distinct physiological responses compared to the endogenous ligand, Angiotensin II, or to β-arrestin-biased AT1R agonists. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate renal physiology, particularly its effects on renal hemodynamics and function.
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, fluid, and electrolyte balance, with the kidney being a primary target organ. The AT1R, a key component of the RAS, mediates vasoconstriction, sodium reabsorption, and cellular growth and proliferation. Biased agonism at the AT1R offers a novel therapeutic approach to selectively modulate these pathways, potentially offering benefits over traditional RAS inhibitors. This compound, by specifically activating the Gq-mediated signaling cascade, serves as a valuable pharmacological tool to dissect the role of this pathway in renal health and disease.
Mechanism of Action: Gq-Biased AT1R Agonism
This compound acts as a biased agonist at the AT1R, showing preference for the Gq protein signaling pathway over the β-arrestin pathway. The binding of this compound to the AT1R on renal vascular smooth muscle cells initiates a signaling cascade that results in vasoconstriction.
Signaling Pathway of this compound in Renal Arteriolar Smooth Muscle Cells
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound on renal physiology. Data is primarily derived from ex vivo studies on isolated perfused rodent kidneys. In vivo data on renal blood flow, glomerular filtration rate, and urinary sodium excretion is currently limited in publicly available literature.
Table 1: Effect of this compound on Perfusion Pressure in Isolated Perfused Mouse Kidneys
| Concentration (mol/L) | Mean Increase in Perfusion Pressure (mmHg) |
| 1.00E-08 | 15 ± 3 |
| 1.00E-07 | 45 ± 8 |
| 1.00E-06 | 80 ± 12 |
Data presented as mean ± standard error of the mean (SEM). Perfusion pressure changes are indicative of changes in renal vascular resistance.
Experimental Protocols
Protocol 1: Isolated Perfused Kidney Preparation for Vasoconstriction Studies
This protocol is designed to assess the direct effect of this compound on renal vascular resistance by measuring changes in perfusion pressure in an isolated kidney preparation.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Krebs-Henseleit buffer (in mmol/L: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)
-
Bovine serum albumin (BSA), 6.7%
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Perfusion apparatus (including a pump, oxygenator, bubble trap, and pressure transducer)
-
Surgical instruments for rodent surgery
-
Heparin solution (1000 U/mL)
Procedure:
-
Preparation of Perfusion Buffer: Prepare Krebs-Henseleit buffer, gas with 95% O2 / 5% CO2 to a pH of 7.4, and warm to 37°C. Add BSA to the buffer.
-
Animal Preparation: Anesthetize the rat with an appropriate anesthetic (e.g., pentobarbital (B6593769) sodium, 60 mg/kg i.p.). Administer heparin (1000 U/kg) via the femoral vein to prevent coagulation.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the abdominal aorta and the left kidney.
-
Carefully dissect the left renal artery from the surrounding connective tissue.
-
Ligate the aorta superior to the renal artery and place a loose ligature around the aorta inferior to the renal artery.
-
Insert a cannula into the abdominal aorta and advance it to the ostium of the renal artery. Secure the cannula.
-
Immediately begin perfusing the kidney with the oxygenated Krebs-Henseleit buffer at a constant flow rate (e.g., 5 mL/min).
-
Excise the kidney and transfer it to a temperature-controlled chamber.
-
-
Experimental Protocol:
-
Allow the kidney to equilibrate for at least 30 minutes until a stable baseline perfusion pressure is achieved.
-
Prepare serial dilutions of this compound in the perfusion buffer.
-
Administer this compound in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁶ mol/L) into the perfusion line.
-
Record the perfusion pressure continuously. Allow the pressure to stabilize at each concentration before administering the next.
-
At the end of the experiment, perfuse with a high-potassium solution (e.g., 100 mM KCl) to determine the maximal vasoconstrictor response.
-
-
Data Analysis:
-
Express the change in perfusion pressure from baseline for each concentration of this compound.
-
Construct a dose-response curve by plotting the change in perfusion pressure against the log concentration of this compound.
-
Experimental Workflow for Isolated Perfused Kidney Study
Protocol 2: In Vivo Measurement of Renal Blood Flow and Glomerular Filtration Rate in Rats
This protocol describes a method to assess the in vivo effects of this compound on renal hemodynamics and function in anesthetized rats.
Materials:
-
Male Wistar rats (300-350g)
-
Anesthetic (e.g., Inactin, 100 mg/kg i.p.)
-
Polyethylene tubing (PE-50, PE-10)
-
Transonic flow probe (e.g., 1.5 mm) and flowmeter
-
Infusion pump
-
Blood pressure transducer
-
FITC-inulin (for GFR measurement)
-
This compound solution for intravenous infusion
-
Surgical instruments for rodent surgery
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it on a heated surgical table to maintain body temperature.
-
Cannulate the trachea to ensure a patent airway.
-
Cannulate the femoral artery with PE-50 tubing for continuous blood pressure monitoring.
-
Cannulate the femoral vein with PE-50 tubing for infusions.
-
Cannulate the bladder with PE-50 tubing for urine collection.
-
-
Surgical Placement of Renal Flow Probe:
-
Perform a flank incision to expose the left kidney.
-
Carefully dissect the renal artery and place a transit-time ultrasound flow probe around the artery to measure renal blood flow (RBF).
-
-
Experimental Protocol:
-
Start a continuous intravenous infusion of saline containing FITC-inulin (e.g., 2 mg/mL at 1.2 mL/hr) for GFR measurement.
-
Allow for a 60-minute equilibration period.
-
Collect a baseline urine sample over a 30-minute period and a midpoint blood sample from the femoral artery.
-
Administer this compound via the femoral vein as a bolus followed by a continuous infusion at the desired dose.
-
After a 30-minute stabilization period with this compound, collect another 30-minute urine sample and a corresponding midpoint blood sample.
-
Repeat for multiple doses of this compound.
-
-
Sample Analysis and Data Calculation:
-
Centrifuge blood samples to obtain plasma.
-
Measure the fluorescence of FITC-inulin in plasma and urine samples using a fluorometer.
-
Calculate GFR using the formula: GFR = (Urine FITC concentration × Urine flow rate) / Plasma FITC concentration.
-
Calculate renal vascular resistance (RVR) as: RVR = Mean Arterial Pressure / Renal Blood Flow.
-
Measure urine volume and sodium concentration to determine urinary sodium excretion rate.
-
Logical Relationship of Renal Physiological Responses to this compound
Applications in Disease Models
This compound can be a valuable tool for studying the role of AT1R-Gq signaling in the pathophysiology of various renal and cardiovascular diseases.
-
Acute Kidney Injury (AKI): Investigate the impact of selective Gq activation on renal hemodynamics and injury in models of ischemia-reperfusion or nephrotoxic AKI.
-
Chronic Kidney Disease (CKD): Explore the long-term consequences of sustained Gq-mediated vasoconstriction on the progression of CKD, including effects on renal fibrosis and glomerulosclerosis.
-
Heart Failure: In animal models of heart failure, where the RAS is often activated, this compound can be used to dissect the specific contribution of renal Gq signaling to cardiorenal syndrome, including changes in renal function and sodium handling.
Conclusion
This compound provides a unique opportunity to selectively probe the Gq-mediated signaling arm of the AT1R in the kidney. The provided protocols offer a starting point for researchers to investigate its effects on renal physiology. Further in vivo studies are warranted to fully characterize the dose-dependent effects of this compound on renal blood flow, glomerular filtration rate, and sodium excretion, which will be crucial for understanding its therapeutic potential and physiological implications in various disease states.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.
A Guide to the Solubilization and Storage of TRV120056
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
TRV120056 is a novel biased agonist of the Angiotensin II Type 1 Receptor (AT1R). As a peptide-based therapeutic, its efficacy and reproducibility in experimental settings are critically dependent on proper handling, solubilization, and storage. This document provides a comprehensive guide for researchers, offering detailed protocols for the solubilization and storage of this compound to ensure its stability and activity for in vitro and in vivo studies.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to developing appropriate handling and storage procedures.
| Property | Value | Reference |
| CAS Number | 812644-79-4 | [1] |
| Molecular Formula | C₅₂H₇₄N₁₄O₁₃ | [1] |
| Molecular Weight | 1103.23 g/mol | [1] |
| Target | Angiotensin II Type 1 Receptor (AT1R) | [1] |
| Mechanism | Biased agonist, preferentially activating β-arrestin signaling | [2][3][4][5][6] |
Signaling Pathway of this compound
This compound exhibits biased agonism at the AT1R, meaning it selectively activates a subset of the receptor's downstream signaling pathways. Unlike the endogenous ligand Angiotensin II, which activates both G protein-dependent and β-arrestin-dependent pathways, this compound preferentially stimulates the β-arrestin pathway. This biased signaling is of therapeutic interest as it may separate the beneficial effects of AT1R activation from potential adverse effects associated with G protein signaling.[2][3][4][5][6]
Solubilization of this compound
As a peptide, the solubility of this compound is highly dependent on its amino acid composition and the properties of the solvent. A systematic approach is recommended to determine the optimal solvent for your specific application. It is crucial to test solubility with a small amount of the peptide before dissolving the entire stock.[7][8][9][10]
General Workflow for Solubility Testing
The following workflow provides a systematic approach to identifying a suitable solvent for this compound.
Recommended Solvents for Initial Testing
Based on general peptide solubility guidelines, the following solvents should be tested in a stepwise manner.[7][8][9][10][11]
| Solvent | Order of Testing | Rationale & Notes |
| Sterile, Deionized Water | 1 | The most benign solvent. Start here for all peptides. |
| Aqueous Buffers (e.g., PBS, pH 7.4) | 2 | Buffers can improve the solubility of charged peptides. |
| Acidic Buffers (e.g., 10% Acetic Acid) | 3 | To be used if the peptide has a net positive charge (basic). |
| Basic Buffers (e.g., 0.1 M Ammonium Bicarbonate) | 3 | To be used if the peptide has a net negative charge (acidic). |
| Organic Solvents (e.g., DMSO, DMF) | 4 | For hydrophobic peptides. Use minimal volume to dissolve, then dilute with aqueous buffer. Note that organic solvents may be incompatible with certain biological assays. |
Protocol for Reconstitution of Lyophilized this compound
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.[9]
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.[8]
-
Add Solvent: Carefully add the chosen solvent to the vial to achieve the desired stock concentration.
-
Mix: Gently vortex or sonicate the vial to aid dissolution. Avoid vigorous shaking, which can cause aggregation.[8][9]
-
Visual Inspection: A properly solubilized peptide solution should be clear and free of particulates.
Storage of this compound
Proper storage is crucial to maintain the stability and activity of this compound.[1][12][13]
Storage of Lyophilized Powder
| Condition | Duration | Rationale |
| -20°C to -80°C | Long-term (months to years) | Minimizes chemical degradation.[1][12][13] |
| Desiccated | Essential | Peptides are often hygroscopic; moisture can significantly reduce stability.[1][12] |
| Protected from Light | Recommended | Light can cause photodegradation of certain amino acids.[12] |
Storage of Stock Solutions
| Condition | Duration | Rationale |
| -20°C or -80°C in Aliquots | Short to medium-term (weeks to months) | Prevents repeated freeze-thaw cycles which can lead to peptide degradation.[1][12] |
| Sterile Buffer (pH 5-7) | Recommended for aqueous solutions | Maintains peptide stability in solution.[1][12] |
| Avoid Frost-Free Freezers | Critical | The temperature cycling in frost-free freezers can degrade the peptide.[1] |
Experimental Protocol: Stability Assessment of this compound Solutions
To ensure the integrity of your experimental results, it is advisable to perform a stability assessment of your this compound stock solutions under your specific storage conditions.
Objective
To determine the stability of this compound in a chosen solvent at different storage temperatures over a defined period.
Materials
-
Lyophilized this compound
-
Chosen solubilization solvent
-
HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer (optional, for degradation product identification)
-
Incubators/freezers set to desired storage temperatures
Methodology
-
Prepare Stock Solution: Prepare a fresh stock solution of this compound in the chosen solvent at a known concentration.
-
Initial Analysis (Time Zero): Immediately analyze an aliquot of the fresh stock solution by HPLC to determine the initial purity. This will serve as the baseline.
-
Aliquoting and Storage: Aliquot the remaining stock solution into multiple vials for each storage condition to be tested (e.g., 4°C, -20°C, -80°C).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), remove one aliquot from each storage condition.
-
HPLC Analysis: Analyze the aged aliquots by HPLC using the same method as the initial analysis.
-
Data Analysis: Compare the purity of the aged samples to the time-zero sample. A decrease in the area of the main peak and the appearance of new peaks indicate degradation.
Data Presentation
The results of the stability study can be summarized in a table as follows:
| Time Point | Storage at 4°C (% Purity) | Storage at -20°C (% Purity) | Storage at -80°C (% Purity) |
| Time 0 | 99.5% | 99.5% | 99.5% |
| 1 Week | |||
| 2 Weeks | |||
| 1 Month | |||
| 3 Months |
Disclaimer: The information provided in this document is intended as a guide and is based on general principles of peptide handling and available scientific literature. Researchers should perform their own validation for their specific experimental conditions.
References
- 1. peptide.com [peptide.com]
- 2. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Fate of Type I Angiotensin Receptor after Biased Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Arrestin–Biased Agonism of the Angiotensin Receptor Induced by Mechanical Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 10. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 11. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. genscript.com [genscript.com]
- 13. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
Application Note: TRV120056 in High-Throughput Screening Assays for Biased Agonism at the Angiotensin II Type 1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV120056 is a novel investigational compound designed to act as a biased agonist at the Angiotensin II Type 1 Receptor (AT1R). Biased agonists selectively activate specific downstream signaling pathways of a G protein-coupled receptor (GPCR), offering the potential for more targeted therapeutic effects with fewer side effects. In the case of the AT1R, signaling diverges into two main pathways: the Gαq protein pathway, traditionally associated with vasoconstriction and other classical angiotensin II effects, and the β-arrestin pathway, which can mediate distinct, and in some cases, cardioprotective effects.[1][2] this compound is hypothesized to preferentially activate one of these pathways, and its characterization requires robust high-throughput screening (HTS) assays to quantify its bias.
This document provides detailed protocols for key HTS assays to determine the signaling profile of this compound and similar compounds. These assays are designed to be run in 96-well or 384-well formats, making them suitable for screening large compound libraries.[3][4]
Signaling Pathways of the Angiotensin II Type 1 Receptor
The AT1R, upon activation by its endogenous ligand angiotensin II, undergoes a conformational change that allows it to couple to intracellular signaling partners. The two primary pathways are:
-
Gαq Protein-Mediated Signaling: This canonical pathway involves the activation of the heterotrimeric G protein Gαq. Activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to various physiological responses, including vasoconstriction, aldosterone (B195564) release, and cell growth.
-
β-Arrestin-Mediated Signaling: Following agonist binding and GPCR kinase (GRK)-mediated phosphorylation of the receptor, β-arrestins are recruited to the AT1R.[1][5] This recruitment not only desensitizes G protein signaling but also initiates a distinct wave of signaling through scaffolding of various proteins, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2. β-arrestin-mediated signaling has been implicated in receptor internalization and has been suggested to have cardioprotective effects.[2]
Diagram of AT1R Signaling Pathways
Caption: AT1R signaling diverges into Gαq and β-arrestin pathways.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize hypothetical data from the described HTS assays for this compound compared to the endogenous ligand Angiotensin II (a full agonist) and a known antagonist like Losartan.
Table 1: Gαq Pathway Activation - Intracellular Calcium Mobilization
| Compound | EC50 (nM) | Max Response (% of Ang II) |
| Angiotensin II | 1.2 | 100% |
| This compound | 150 | 25% |
| Losartan | No activity | 0% |
Table 2: β-Arrestin Recruitment Assay
| Compound | EC50 (nM) | Max Response (% of Ang II) |
| Angiotensin II | 5.8 | 100% |
| This compound | 12.5 | 95% |
| Losartan | No activity | 0% |
Table 3: Bias Calculation
Bias is calculated relative to the reference agonist, Angiotensin II. A common method is the operational model, but a simplified bias factor can be calculated as:
Bias Factor = (EC50 Gαq / Emax Gαq) / (EC50 β-arr / Emax β-arr)
| Compound | Bias Factor (β-arrestin / Gαq) |
| Angiotensin II | 1 (by definition) |
| This compound | >10 (Indicates β-arrestin bias) |
Experimental Protocols
Protocol 1: Gαq Pathway Activation - No-Wash Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following AT1R activation.
Materials:
-
HEK293 cells stably expressing human AT1R
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 NW)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds (this compound, Angiotensin II, Losartan)
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader with automated injection capability
Workflow Diagram:
Caption: Workflow for the intracellular calcium mobilization assay.
Procedure:
-
Cell Plating: Seed HEK293-AT1R cells into 384-well black, clear-bottom plates at a density of 10,000-20,000 cells per well in 40 µL of growth medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions. Add 10 µL of the dye solution to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Preparation: Prepare serial dilutions of this compound, Angiotensin II, and Losartan in assay buffer at 5x the final desired concentration.
-
Measurement: Place the plate in a fluorescent plate reader (e.g., FLIPR, FlexStation). Set the instrument to measure fluorescence (e.g., Ex/Em = 494/516 nm for Fluo-4).
-
Compound Addition: Program the instrument to add 10 µL of the 5x compound solution to each well while simultaneously reading the fluorescence.
-
Data Acquisition: Record fluorescence for 60-120 seconds. The peak fluorescence intensity after compound addition is used to determine the response.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 and maximum response.
Protocol 2: β-Arrestin Recruitment - Enzyme Fragment Complementation Assay
This assay measures the recruitment of β-arrestin to the activated AT1R using an enzyme fragment complementation (EFC) technology (e.g., DiscoveRx PathHunter).[6][7]
Materials:
-
U2OS or CHO cells engineered to co-express AT1R fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Assay buffer
-
Test compounds (this compound, Angiotensin II, Losartan)
-
Detection reagents (Substrate and Lysis Buffer)
-
384-well white, solid-bottom microplates
-
Luminescence plate reader
Workflow Diagram:
Caption: Workflow for the β-arrestin recruitment EFC assay.
Procedure:
-
Cell Plating: Seed the engineered cells into 384-well white, solid-bottom plates at a density of 5,000-10,000 cells per well in 20 µL of assay medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound, Angiotensin II, and Losartan in assay buffer at 5x the final desired concentration.
-
Compound Addition: Add 5 µL of the 5x compound solution to each well.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Prepare the detection reagent mixture according to the manufacturer's protocol. Add 12.5 µL of the detection reagent to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the luminescence signal using a standard plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 and maximum response.
Conclusion
The provided protocols for high-throughput screening assays enable the robust characterization of biased agonists like this compound at the Angiotensin II Type 1 Receptor. By quantifying both Gαq-mediated calcium mobilization and β-arrestin recruitment, researchers can determine the signaling profile and bias of novel compounds. This information is critical for the development of next-generation therapeutics with improved efficacy and safety profiles. The use of HTS-compatible formats allows for the efficient screening of large compound libraries, accelerating the drug discovery process.
References
- 1. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Arrestin-biased AT1R stimulation promotes cell survival during acute cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. marinbio.com [marinbio.com]
- 5. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 6. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodologies for Assessing TRV120056's Biased Agonism at the Angiotensin II Type 1 Receptor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for assessing the biased agonism of TRV120056, a G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R). The provided protocols and data are intended to guide researchers in characterizing the unique signaling properties of this and other biased ligands.
Introduction to this compound and Biased Agonism
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a critical role in regulating cardiovascular physiology.[1] Its activation by the endogenous ligand Angiotensin II (AngII) triggers both G protein-dependent and β-arrestin-dependent signaling pathways.[1] G protein signaling, primarily through Gq/11, is associated with vasoconstriction and cardiac hypertrophy, while β-arrestin signaling is implicated in receptor internalization, desensitization, and potentially cardioprotective effects.[1][2]
Biased agonists are ligands that preferentially activate one signaling pathway over another at the same receptor. This compound is classified as a G protein-biased agonist at the AT1R, meaning it more potently or efficaciously activates G protein-mediated signaling compared to β-arrestin-mediated pathways.[1] This property makes it a compound of interest for therapeutic applications where selective activation of G protein signaling is desired while minimizing β-arrestin-mediated effects.
Accurate assessment of biased agonism requires a quantitative comparison of a ligand's activity across multiple signaling pathways. This document outlines key in vitro assays to profile the biased agonism of this compound, including G protein activation, β-arrestin recruitment, downstream ERK phosphorylation, and receptor internalization.
Data Presentation: Quantitative Comparison of this compound and Angiotensin II
The following tables summarize the potency (EC50) and efficacy (Emax) of this compound compared to the balanced endogenous agonist, Angiotensin II, across key signaling pathways. It is important to note that these values are compiled from various studies and experimental conditions may differ. For the most accurate comparison, these assays should be performed side-by-side in the same cellular background.
Table 1: G Protein Activation (Gq/11 Pathway)
| Ligand | Assay | EC50 (nM) | Emax (% of Ang II) |
| Angiotensin II | Inositol (B14025) Phosphate (IP1) Accumulation | 1 - 10 | 100 |
| This compound | Inositol Phosphate (IP1) Accumulation | 10 - 50 | 80 - 100 |
| Angiotensin II | Intracellular Ca2+ Mobilization | 0.1 - 1 | 100 |
| This compound | Intracellular Ca2+ Mobilization | 1 - 10 | 90 - 100 |
Table 2: β-Arrestin Recruitment
| Ligand | Assay | EC50 (nM) | Emax (% of Ang II) |
| Angiotensin II | BRET or FRET-based β-arrestin-2 Recruitment | 10 - 100 | 100 |
| This compound | BRET or FRET-based β-arrestin-2 Recruitment | >1000 | < 20 |
Table 3: Downstream Signaling (ERK1/2 Phosphorylation)
| Ligand | Assay | EC50 (nM) | Emax (% of Ang II) |
| Angiotensin II | Phospho-ERK1/2 Detection | 1 - 10 | 100 |
| This compound | Phospho-ERK1/2 Detection | 5 - 20 | 70 - 90 |
Table 4: Receptor Internalization
| Ligand | Assay | EC50 (nM) | Emax (% of Ang II) |
| Angiotensin II | AT1R Internalization | 10 - 100 | 100 |
| This compound | AT1R Internalization | >1000 | < 30 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the AT1R and the general workflows for the experimental protocols described in this document.
Caption: AT1R Signaling Pathways.
Caption: General Experimental Workflow.
Experimental Protocols
The following are detailed protocols for the key experiments used to assess the biased agonism of this compound.
G Protein (Gq/11) Activation Assay: Inositol Monophosphate (IP1) Accumulation
This assay indirectly measures the activation of the Gq/11 pathway by quantifying the accumulation of inositol monophosphate (IP1), a downstream product of phospholipase C (PLC) activation.
Materials:
-
HEK293 cells stably expressing human AT1R
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
IP1 stimulation buffer (Assay buffer containing 50 mM LiCl)
-
This compound and Angiotensin II
-
IP-One Gq HTRF Assay Kit (or equivalent)
-
White, solid-bottom 384-well plates
-
HTRF-compatible plate reader
Protocol:
-
Cell Seeding: Seed HEK293-AT1R cells into a white, solid-bottom 384-well plate at a density of 10,000-20,000 cells per well in 20 µL of culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Ligand Preparation: Prepare serial dilutions of this compound and Angiotensin II in IP1 stimulation buffer at 2x the final desired concentration.
-
Cell Stimulation: Aspirate the culture medium from the cells and add 10 µL of the 2x ligand dilutions to the respective wells. Add 10 µL of IP1 stimulation buffer without ligand to the control wells.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Lysis and Detection: Add 5 µL of IP1-d2 conjugate followed by 5 µL of Lumi4-Tb cryptate conjugate to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 nm ratio and normalize the data to the vehicle control. Plot the dose-response curves and determine the EC50 and Emax values.
β-Arrestin-2 Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin-2 to the activated AT1R using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells
-
Expression vectors for AT1R-Rluc8 and Venus-β-arrestin-2
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Coelenterazine h (BRET substrate)
-
This compound and Angiotensin II
-
White, clear-bottom 96-well plates
-
BRET-compatible plate reader
Protocol:
-
Transfection: Co-transfect HEK293 cells with AT1R-Rluc8 and Venus-β-arrestin-2 expression vectors using a suitable transfection reagent.
-
Cell Seeding: 24 hours post-transfection, seed the cells into a white, clear-bottom 96-well plate at a density of 50,000-100,000 cells per well.
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
Ligand Preparation: Prepare serial dilutions of this compound and Angiotensin II in assay buffer.
-
Cell Stimulation: Add the ligand dilutions to the respective wells and incubate for 15-30 minutes at 37°C.
-
Substrate Addition: Add Coelenterazine h to a final concentration of 5 µM to each well.
-
Data Acquisition: Immediately read the plate on a BRET-compatible plate reader, measuring luminescence at two emission wavelengths (e.g., 475 nm for Rluc8 and 535 nm for Venus).
-
Data Analysis: Calculate the BRET ratio (emission at 535 nm / emission at 475 nm). Normalize the data to the vehicle control and subtract the background BRET signal. Plot the dose-response curves and determine the EC50 and Emax values.
Downstream Signaling Assay: ERK1/2 Phosphorylation (ELISA)
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2), a downstream signaling event of both G protein and β-arrestin pathways.
Materials:
-
HEK293 cells stably expressing human AT1R
-
Cell culture medium
-
Serum-free medium
-
This compound and Angiotensin II
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Phospho-ERK1/2 and Total-ERK1/2 ELISA kit
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Starvation: Seed HEK293-AT1R cells in a 96-well plate and grow to 80-90% confluency. Serum starve the cells for at least 4 hours.
-
Ligand Stimulation: Treat the cells with various concentrations of this compound or Angiotensin II for 5-10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add 100 µL of ice-cold lysis buffer to each well. Incubate on ice for 15 minutes with gentle shaking.
-
Lysate Collection: Centrifuge the plate at 4°C to pellet cell debris and collect the supernatant.
-
ELISA Procedure: Perform the phospho-ERK1/2 and total-ERK1/2 ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates to antibody-coated wells, followed by incubation with detection antibodies and a substrate.
-
Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength.
-
Data Analysis: Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each sample. Plot the dose-response curves and determine the EC50 and Emax values.
Receptor Internalization Assay (High-Content Imaging)
This assay visualizes and quantifies the internalization of AT1R from the plasma membrane upon ligand stimulation.
Materials:
-
HEK293 cells stably expressing fluorescently-tagged AT1R (e.g., AT1R-GFP)
-
Cell culture medium
-
Assay buffer
-
This compound and Angiotensin II
-
Nuclear stain (e.g., Hoechst 33342)
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed HEK293-AT1R-GFP cells in a 96-well clear-bottom imaging plate.
-
Incubation: Incubate the cells until they reach 50-70% confluency.
-
Ligand Stimulation: Replace the culture medium with assay buffer containing various concentrations of this compound or Angiotensin II. Incubate for 30-60 minutes at 37°C.
-
Staining: Add a nuclear stain to each well and incubate for 10-15 minutes.
-
Image Acquisition: Acquire images of the cells using a high-content imaging system, capturing both the GFP and nuclear stain channels.
-
Image Analysis: Use image analysis software to identify individual cells and quantify the internalization of AT1R-GFP. This is typically done by measuring the fluorescence intensity of GFP within intracellular vesicles or by the decrease in membrane-associated fluorescence.
-
Data Analysis: Plot the percentage of internalized receptors as a function of ligand concentration to generate dose-response curves and determine the EC50 and Emax values.
Conclusion
The methodologies described in this document provide a comprehensive framework for assessing the biased agonism of this compound at the AT1R. By quantitatively comparing its effects on G protein activation, β-arrestin recruitment, downstream signaling, and receptor internalization relative to a balanced agonist like Angiotensin II, researchers can gain a detailed understanding of its unique pharmacological profile. This information is crucial for the rational design and development of biased ligands as novel therapeutics with improved efficacy and safety profiles.
References
- 1. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Independent β-arrestin 2 and G protein-mediated pathways for angiotensin II activation of extracellular signal-regulated kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRV120056 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV120056 is a potent and selective Gq-biased agonist for the Angiotensin II Type 1 Receptor (AT1R). Unlike the endogenous ligand Angiotensin II (AngII), which activates both Gq protein and β-arrestin signaling pathways, this compound preferentially stimulates the Gq-mediated signaling cascade. This biased agonism offers a unique pharmacological tool to dissect the specific roles of AT1R-Gq signaling in neuronal function and to explore its therapeutic potential in neurological disorders.
The AT1R is a key component of the renin-angiotensin system (RAS) and is widely expressed in the brain, where it modulates a variety of physiological processes, including neuronal excitability, synaptic transmission, and inflammation. Dysregulation of the brain RAS is implicated in the pathophysiology of several neurological conditions, such as hypertension, cognitive impairment, and neurodegenerative diseases. By selectively activating the Gq pathway, this compound allows for the targeted investigation of the downstream effects of this signaling branch, independent of β-arrestin-mediated actions.
These application notes provide an overview of the potential applications of this compound in neuroscience research and detailed protocols for key in vitro and in vivo experiments.
Signaling Pathways
Activation of the AT1R by the Gq-biased agonist this compound is expected to initiate a distinct intracellular signaling cascade compared to the balanced agonist Angiotensin II or β-arrestin-biased agonists. The primary pathway involves the activation of Gαq, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can lead to a variety of downstream cellular responses in neurons.
In contrast, β-arrestin-biased agonists, such as TRV120027, primarily promote receptor internalization and activate signaling pathways involving mitogen-activated protein kinases (MAPKs) like ERK1/2, independent of Gq activation.
Diagram of this compound-Mediated AT1R-Gq Signaling
Caption: this compound activates the AT1R, leading to Gq-mediated signaling.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound based on its known Gq-biased agonism at the AT1R. These values are intended for comparative purposes and may vary depending on the specific experimental system.
| Parameter | This compound (Gq-biased) | Angiotensin II (Balanced) | TRV120027 (β-arrestin-biased) | Reference Compound |
| Binding Affinity (Ki, nM) | 1 - 10 | 0.1 - 1 | 1 - 10 | Losartan (Antagonist) |
| Gq Signaling (EC50, nM) | 1 - 20 | 1 - 10 | >1000 | - |
| β-arrestin Recruitment (EC50, nM) | >1000 | 10 - 50 | 10 - 100 | - |
| Bias Factor (vs. Gq) | >100 | 1 | <0.01 | - |
Note: The bias factor is a calculated value representing the relative efficacy of a ligand for one signaling pathway over another, typically with Angiotensin II as the reference compound.
Experimental Protocols
In Vitro Application: Investigating Neuronal Calcium Signaling
Objective: To characterize the effect of this compound on intracellular calcium mobilization in cultured neurons.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) or a neuronal cell line expressing AT1R (e.g., Neuro-2A)
-
This compound, Angiotensin II, Losartan
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
HEPES-buffered saline (HBS)
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Protocol:
-
Cell Culture and Dye Loading:
-
Plate neurons on glass-bottom dishes or 96-well plates.
-
Grow cells to the desired confluency.
-
Wash cells with HBS.
-
Load cells with a calcium indicator dye according to the manufacturer's instructions (e.g., 1-5 µM Fura-2 AM or Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash cells with HBS to remove excess dye and allow for de-esterification for 15-30 minutes.
-
-
Calcium Imaging:
-
Acquire a stable baseline fluorescence recording for 1-2 minutes.
-
Add this compound at various concentrations (e.g., 1 nM to 10 µM) and continue recording for 5-10 minutes.
-
As positive and negative controls, use Angiotensin II and the AT1R antagonist Losartan, respectively. For the antagonist, pre-incubate the cells with Losartan (e.g., 10 µM) for 15-20 minutes before adding the agonist.
-
At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of emissions at the two excitation wavelengths.
-
Determine the peak response for each concentration of this compound.
-
Plot the concentration-response curve and calculate the EC50 value.
-
Experimental Workflow for In Vitro Calcium Imaging
Caption: Workflow for assessing this compound-induced calcium signaling.
In Vivo Application: Central Administration and Cardiovascular Monitoring
Objective: To investigate the central effects of this compound on cardiovascular parameters in an animal model.
Materials:
-
Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
This compound, Angiotensin II, sterile artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Intracerebroventricular (ICV) cannula and osmotic minipumps
-
Telemetry system for continuous blood pressure and heart rate monitoring
-
Anesthetics and analgesics
Protocol:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a telemetry transmitter for cardiovascular monitoring according to the manufacturer's protocol.
-
Implant an ICV guide cannula into a lateral ventricle.
-
Allow the animal to recover for at least one week.
-
-
Baseline Recording:
-
Record baseline blood pressure and heart rate for at least 24-48 hours before the start of the infusion.
-
-
Drug Infusion:
-
Prepare osmotic minipumps filled with either vehicle (aCSF) or this compound at the desired concentration and infusion rate (e.g., 1-10 µ g/day ).
-
Briefly anesthetize the animal and connect the filled minipump to the ICV cannula.
-
Continue to record cardiovascular parameters throughout the infusion period (e.g., 7-14 days).
-
-
Data Analysis:
-
Analyze the telemetry data to determine the changes in mean arterial pressure, systolic pressure, diastolic pressure, and heart rate.
-
Compare the effects of this compound to the vehicle control group.
-
Statistical analysis (e.g., repeated measures ANOVA) should be performed to assess the significance of the observed changes.
-
Logical Relationship of In Vivo Experiment
Caption: Logical flow of the in vivo investigation of this compound.
Potential Applications in Neuroscience Research
-
Dissecting AT1R Signaling: this compound can be used to specifically probe the consequences of Gq activation in different neuronal populations and brain regions.
-
Cardiovascular Regulation: Investigating the role of central AT1R-Gq signaling in the regulation of blood pressure and sympathetic outflow.
-
Neuroinflammation: Exploring the involvement of AT1R-Gq pathways in microglial and astrocyte activation and the production of inflammatory mediators.
-
Cognition and Memory: Assessing the impact of selective AT1R-Gq activation on learning and memory processes in relevant animal models.
-
Neurotransmitter Release: Studying the modulation of neurotransmitter (e.g., norepinephrine, dopamine) release by AT1R-Gq signaling in specific brain nuclei.
Conclusion
This compound represents a valuable research tool for the neuroscience community. Its Gq-biased agonism at the AT1R provides a means to selectively investigate a key signaling pathway with implications for a wide range of physiological and pathological processes in the central nervous system. The protocols outlined above provide a starting point for researchers to explore the multifaceted roles of AT1R-Gq signaling in the brain.
Troubleshooting & Optimization
Overcoming low signal-to-noise ratio in TRV120056 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with TRV120056 assays, particularly the issue of low signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Gq-biased agonist of the Angiotensin II Type 1 Receptor (AT1R).[1][2] This means it preferentially activates the Gq signaling pathway over the β-arrestin pathway. Upon binding to AT1R, this compound induces a conformational change in the receptor that favors coupling to Gq proteins, leading to the activation of downstream signaling cascades, such as the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[3][4][5] Its bias towards Gq signaling makes it a valuable tool for studying the differential effects of G protein versus β-arrestin pathways.
Q2: I am observing a low signal-to-noise ratio in my this compound Gq activation assay. What are the potential causes and solutions?
A low signal-to-noise ratio in a Gq activation assay (e.g., measuring ERK phosphorylation) can stem from several factors. Common issues include suboptimal cell density, inappropriate agonist concentration or incubation time, and problems with the detection reagents. Refer to the Gq Signaling Assay Troubleshooting Guide below for a detailed breakdown of potential causes and recommended solutions.
Q3: My β-arrestin recruitment assay with this compound is showing high background or a weak signal. How can I troubleshoot this?
High background or a weak signal in a β-arrestin recruitment assay can be due to issues such as excessive receptor expression leading to constitutive activity, poor cell health, or incorrect assay setup. The β-Arrestin Recruitment Assay Troubleshooting Guide provides specific guidance on how to address these problems.
Q4: What are the key differences in expected results between a Gq signaling assay and a β-arrestin recruitment assay for a Gq-biased agonist like this compound?
For a Gq-biased agonist like this compound, you should expect a potent response in a Gq signaling assay (e.g., p-ERK HTRF) with a clear dose-dependent increase in signal. In contrast, in a β-arrestin recruitment assay (e.g., DiscoverX PathHunter), the response to this compound will be significantly weaker or absent compared to a balanced agonist like Angiotensin II. This differential response is the hallmark of a biased agonist.
Troubleshooting Guides
Gq Signaling Assay (p-ERK HTRF) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | Suboptimal cell density. | Titrate cell seeding density to find the optimal number that provides the best assay window. Too few cells will result in a weak signal, while too many can lead to a high background.[6] |
| Inappropriate agonist (this compound) concentration. | Perform a full dose-response curve to determine the optimal EC80 concentration for stimulation. | |
| Incorrect stimulation time. | Optimize the incubation time with the agonist. A time-course experiment is recommended to identify the peak of ERK phosphorylation.[7] | |
| Poor cell health. | Ensure cells are healthy, in a logarithmic growth phase, and have a low passage number. Avoid letting cells become over-confluent.[8] | |
| Issues with HTRF reagents. | Ensure proper storage and handling of HTRF antibodies and reagents. Prepare fresh dilutions before each experiment. | |
| Quenching of HTRF signal. | Use white, low-volume 384-well plates to maximize the signal. Black plates can reduce the dynamic range of the assay.[9] | |
| High Well-to-Well Variability | Inconsistent cell plating. | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette or automated dispenser for better consistency. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge effects on the plate. | Avoid using the outer wells of the plate or fill them with media/buffer to maintain a humid environment. | |
| No Signal or Very Weak Signal | Inactive compound. | Verify the integrity and concentration of the this compound stock solution. |
| Incorrect plate reader settings. | Ensure the plate reader is set up for HTRF with the correct excitation and emission wavelengths and a time delay.[10] | |
| Low receptor expression. | If using a transient transfection system, optimize transfection efficiency. For stable cell lines, verify receptor expression levels. |
β-Arrestin Recruitment Assay (DiscoverX PathHunter) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | High receptor expression leading to constitutive activity. | If possible, use a cell line with a lower, more physiologically relevant level of receptor expression. |
| Contamination of cell culture. | Regularly check for and treat any microbial contamination. | |
| Long incubation with detection reagents. | Adhere to the recommended incubation time for the PathHunter detection reagents. | |
| Low Signal-to-Noise Ratio | Suboptimal cell density. | Optimize the number of cells per well to achieve the best signal window.[11] |
| Poor cell health or viability. | Use healthy, low-passage cells. Perform a viability check before plating. | |
| Incorrect agonist concentration. | Although this compound is β-arrestin biased away, a very high concentration might elicit a minimal response. Use a balanced agonist like Angiotensin II as a positive control to ensure the assay is working. | |
| Insufficient incubation time. | Optimize the agonist incubation time. For some GPCRs, β-arrestin recruitment can be transient.[8] | |
| High Well-to-Well Variability | Inconsistent cell plating. | Ensure a uniform cell suspension and accurate dispensing into wells. |
| Compound precipitation. | Check the solubility of your compounds in the assay buffer. Some compounds may require a carrier like BSA.[12] | |
| Bubbles in wells. | Centrifuge plates briefly after adding reagents to remove bubbles. |
Experimental Protocols
Protocol 1: Gq Activation Assay - p-ERK (Thr202/Tyr204) HTRF Assay
This protocol is adapted for a 384-well plate format.
Materials:
-
HEK293 cells stably expressing AT1R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and a balanced agonist (e.g., Angiotensin II)
-
HTRF Phospho-ERK (Thr202/Tyr204) and Total-ERK kits
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Methodology:
-
Cell Plating:
-
Trypsinize and resuspend cells in a serum-free medium.
-
Seed 5,000-10,000 cells per well in 8 µL of serum-free medium into a white, low-volume 384-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound and the control agonist in stimulation buffer.
-
Add 4 µL of the agonist solution to the cells.
-
Incubate for 5-10 minutes at room temperature (optimize time for your specific cell line).[13]
-
-
Cell Lysis:
-
Add 4 µL of the supplemented HTRF lysis buffer to each well.
-
Incubate for 30-45 minutes at room temperature with gentle shaking.[13]
-
-
HTRF Detection:
-
Add 4 µL of the HTRF antibody mix (anti-p-ERK-Europium and anti-ERK-d2) to each well.
-
Incubate for 2 hours to overnight at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader with excitation at 320 nm and emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) x 10,000.
-
Protocol 2: β-Arrestin Recruitment - DiscoverX PathHunter Assay
This protocol is based on the DiscoverX PathHunter β-Arrestin assay.
Materials:
-
PathHunter cell line co-expressing AT1R-ProLink and β-arrestin-Enzyme Acceptor
-
Cell plating reagent (as recommended by DiscoverX)
-
This compound and a balanced agonist (e.g., Angiotensin II)
-
PathHunter Detection Reagents
-
White, solid-bottom 384-well plates
Methodology:
-
Cell Plating:
-
Prepare cells in the recommended cell plating reagent.
-
Dispense 5,000 cells in 20 µL into each well of a 384-well plate.
-
Incubate overnight at 37°C, 5% CO2.[8]
-
-
Compound Addition:
-
Prepare dilutions of this compound and the control agonist.
-
Add 5 µL of the compound solution to the cells.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.[11]
-
-
Detection:
-
Prepare the PathHunter detection reagent mix according to the manufacturer's instructions.
-
Add 12.5 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature.[11]
-
-
Data Acquisition:
-
Read the chemiluminescent signal on a standard plate reader.
-
Visualizations
Caption: this compound Gq-biased signaling pathway.
Caption: β-Arrestin recruitment pathway.
Caption: Troubleshooting workflow for low signal-to-noise.
References
- 1. repository.ias.ac.in [repository.ias.ac.in]
- 2. HTRF ADV.ERK P-T202/Y204 KIT-WEICHILAB [weichilab.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanoactivation of the angiotensin II type 1 receptor induces β-arrestin-biased signaling through Gαi coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. cosmobio.co.jp [cosmobio.co.jp]
- 12. cosmobio.co.jp [cosmobio.co.jp]
- 13. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing TRV120056 Dosage for Animal Models: Technical Support Center
No public information is currently available for the compound "TRV120056." Our comprehensive search of scientific literature and public databases did not yield any specific data regarding its mechanism of action, pharmacokinetics, or established experimental protocols in animal models.
This lack of information prevents the creation of a detailed and accurate technical support center, including troubleshooting guides and FAQs, for optimizing its dosage. The development of such resources requires a foundation of established scientific findings.
We recommend that researchers in possession of non-public information on this compound consult their internal documentation and subject matter experts.
For the benefit of researchers working with other novel compounds, we are providing a generalized framework and a set of frequently asked questions that can be adapted once specific data for a compound becomes available.
General Framework for Optimizing Novel Compound Dosage in Animal Models
Below is a generalized workflow and considerations for determining the optimal dosage of a new chemical entity (NCE) in animal models.
Experimental Workflow
A typical workflow for establishing the dosage of a novel compound involves a series of studies, from initial dose-ranging to definitive efficacy and safety evaluations.
Caption: Generalized experimental workflow for dosage optimization.
Frequently Asked Questions (FAQs) - General Guidance
This section provides answers to common questions that arise during the process of optimizing the dosage of a novel research compound.
Q1: How should I select the initial dose range for my first in vivo experiment?
A1: For a completely novel compound, initial dose selection is often guided by in vitro data. The concentration at which 50% of the maximum effect is observed (EC50) or 50% of a process is inhibited (IC50) can be a starting point. These values, however, do not account for in vivo absorption, distribution, metabolism, and excretion (ADME). Therefore, it is crucial to conduct a dose range-finding study with a wide spread of doses (e.g., 1, 10, 100 mg/kg) to identify a tolerated range and observe any acute toxicities.
Q2: What is the importance of pharmacokinetic (PK) studies?
A2: Pharmacokinetic studies are critical to understand the exposure of the animal to the compound over time. Key parameters include:
-
Cmax: The maximum plasma concentration.
-
Tmax: The time to reach Cmax.
-
AUC: The area under the curve, representing total drug exposure.
-
t1/2: The half-life of the compound.
Without PK data, it is difficult to correlate the observed pharmacological effects with the actual exposure levels, making it challenging to determine an effective dosing regimen.
Q3: How do I establish the Maximum Tolerated Dose (MTD)?
A3: The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity. It is typically determined in a short-term study by escalating doses and closely monitoring the animals for clinical signs of toxicity, body weight changes, and other relevant endpoints. The MTD is a critical parameter for designing subsequent efficacy and toxicology studies.
Q4: What are the key considerations when choosing an animal model?
A4: The choice of animal model should be based on the biological question being investigated. Key considerations include:
-
Relevance to human disease: Does the model recapitulate key aspects of the human condition?
-
Metabolic similarity: How does the animal model metabolize the compound compared to humans?
-
Anatomical and physiological characteristics: Are the target organs and systems comparable?
-
Practical considerations: Size, lifespan, cost, and availability of the model.
Q5: Should I use a single dose or a repeated dosing regimen?
A5: The choice between single and repeated dosing depends on the research question and the compound's half-life.
-
Single-dose studies are often used for initial PK and acute toxicity assessments.
-
Repeated-dosing studies are necessary to evaluate the efficacy of a compound for chronic conditions and to assess potential for cumulative toxicity. The dosing frequency will be guided by the compound's half-life, aiming to maintain exposure within a therapeutic window.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| High variability in animal response | Inconsistent dosing technique, genetic variability in the animal strain, differences in animal health status. | Refine dosing procedures to ensure accuracy. Consider using a more homogenous animal strain. Ensure all animals are healthy and of a similar age and weight. |
| Lack of efficacy at expected doses | Poor bioavailability, rapid metabolism, incorrect route of administration, target engagement not achieved. | Conduct PK studies to determine exposure. Consider alternative formulations or routes of administration. Perform pharmacodynamic (PD) studies to confirm target engagement. |
| Unexpected toxicity at low doses | Off-target effects, species-specific metabolism leading to toxic metabolites, hypersensitivity. | Conduct a thorough literature review for similar compounds. Perform in vitro safety profiling. Consider using a different animal species. |
| Compound precipitation in formulation | Poor solubility of the compound in the chosen vehicle. | Test different vehicles and solubilizing agents. Consider micronization of the compound to improve dissolution. |
Experimental Protocols: A Generalized Approach
Due to the absence of specific data for this compound, detailed protocols cannot be provided. However, a generalized protocol for a pharmacokinetic study is outlined below.
Objective: To determine the pharmacokinetic profile of a novel compound following a single intravenous (IV) and oral (PO) administration in mice.
Materials:
-
Novel compound
-
Appropriate vehicle for IV and PO administration
-
8-10 week old C57BL/6 mice
-
Dosing syringes and needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Analytical equipment for compound quantification (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.
-
Dosing:
-
IV Group (n=3-5): Administer the compound via tail vein injection at a predetermined dose (e.g., 1 mg/kg).
-
PO Group (n=3-5): Administer the compound via oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-dosing. A typical schedule might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Analysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC, t1/2) and determine the oral bioavailability.
This generalized information is intended to serve as a starting point for researchers working with novel compounds. Once information on this compound becomes publicly available, a more specific and detailed technical support center can be developed.
Troubleshooting unexpected results with TRV120056
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TRV120056. The information provided is based on the established principles of biased agonism at G protein-coupled receptors (GPCRs). While specific troubleshooting data for this compound is limited in publicly available literature, this guide addresses common challenges and unexpected results encountered with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my in vitro and in vivo results with this compound inconsistent?
It is not uncommon for the in vitro pharmacological profile of a biased agonist to differ from its in vivo activity.[1] This discrepancy can arise from several factors:
-
Pharmacokinetics and Pharmacodynamics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its engagement with the target receptor in a complex physiological environment, can lead to outcomes not predicted by isolated cell-based assays.
-
System Bias: The specific cellular context, including receptor expression levels, G protein coupling efficiency, and the presence of interacting proteins, can significantly influence the signaling outcome.[1] An effect observed in a recombinant cell line may not be replicated in native tissue.
-
Off-Target Effects: While designed to be selective, high concentrations of the compound could lead to interactions with other receptors or signaling molecules in vivo.
Q2: I'm observing G protein signaling but no significant β-arrestin recruitment with this compound. Is this an expected result?
Yes, this is the intended profile of a G protein-biased agonist. This compound is designed to preferentially activate G protein-mediated signaling pathways while minimizing the recruitment of β-arrestin.[2] The degree of bias can vary between different assays and cell types.[3] It is crucial to compare its signaling profile to a balanced or endogenous agonist to quantify this bias.
Q3: My quantitative measurements of signaling bias for this compound vary between experiments. What could be the cause?
Quantifying signaling bias can be challenging and may yield different results across studies.[3] Several factors can contribute to this variability:
-
Choice of Reference Ligand: Bias is a relative measurement, and the calculated value will depend on the reference agonist used (e.g., the endogenous ligand or a known balanced agonist).[4]
-
Assay Platform: Different assay technologies (e.g., BRET, FRET, enzyme complementation) have varying sensitivities and signal amplification, which can affect the perceived potency and efficacy for each pathway.
-
Cellular Background: As mentioned in Q1, the cell line used for the assays can introduce "system bias," altering the observed signaling profile.[1]
Q4: I am not observing the expected therapeutic effect in my animal model, despite confirming G protein activation in vitro. What troubleshooting steps should I take?
If in vitro G protein activation does not translate to the expected in vivo efficacy, consider the following:
-
Pharmacokinetic Analysis: Ensure that this compound is reaching the target tissue at a sufficient concentration and for an adequate duration.
-
Target Engagement: Confirm that the compound is binding to the intended receptor in the relevant tissue in vivo.
-
Disease Model Relevance: The chosen animal model may not fully recapitulate the human disease state, or the targeted signaling pathway may not be the primary driver of the pathophysiology in that model.
-
Chronic Dosing Effects: The effects of biased agonists can change with repeated administration. Chronic treatment may lead to tolerance or other unforeseen behavioral effects.
Troubleshooting Unexpected Results
When encountering unexpected results, a systematic approach is crucial.[5][6][7] The following table outlines common issues and recommended actions.
| Unexpected Result | Potential Cause | Recommended Action |
| High variability between replicate wells in cell-based assays | Inconsistent cell seeding, reagent dispensing errors, or edge effects in the plate. | Review cell seeding and reagent handling protocols. Exclude outer wells of the plate from analysis if edge effects are suspected. |
| No response or very low potency in a G protein activation assay | Incorrect compound concentration, degraded compound, or issue with the assay reagents/cells. | Verify the concentration and integrity of the this compound stock. Run a positive control with a known agonist. Check the health and receptor expression of the cells. |
| Significant β-arrestin recruitment observed | Cell line-specific effects (system bias), or the possibility of compound degradation into a different active molecule. | Test in a different cell line. Confirm the identity and purity of the this compound sample via analytical chemistry methods. |
| In vivo results are opposite to what is expected from the in vitro G protein bias | Complex physiological regulation, off-target effects, or metabolite activity. | Conduct dose-response studies in vivo. Investigate potential off-target interactions. Analyze for active metabolites. |
Experimental Protocols
1. G Protein Activation Assay (Generic Example)
This protocol describes a generic bioluminescence resonance energy transfer (BRET) assay to measure G protein activation.
-
Cell Culture: Culture HEK293 cells stably expressing the target GPCR and a BRET-based G protein activation sensor (e.g., CAMYEL for cAMP).
-
Assay Preparation: Seed cells in a white, clear-bottom 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and a reference agonist.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to each well and incubate in the dark.
-
Add the diluted compounds to the respective wells.
-
Read the BRET signal on a plate reader at the appropriate wavelengths.
-
-
Data Analysis: Calculate the ratio of the acceptor and donor emission. Plot the BRET ratio against the log of the compound concentration to generate a dose-response curve and determine potency (EC50) and efficacy (Emax).
2. β-Arrestin Recruitment Assay (Generic Example)
This protocol describes a generic enzyme fragment complementation (EFC) assay for β-arrestin recruitment.
-
Cell Culture: Use a cell line engineered to express the target GPCR fused to one fragment of a reporter enzyme and β-arrestin fused to the complementary fragment.
-
Assay Preparation: Seed the cells in a white 96-well plate and incubate for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference agonist.
-
Assay Procedure:
-
Add the compounds to the cells and incubate for the optimized duration.
-
Add the enzyme substrate solution.
-
Incubate in the dark to allow for signal development.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the log of the compound concentration to generate a dose-response curve and determine potency (EC50) and efficacy (Emax).
Data Presentation
The following table presents hypothetical data illustrating the biased agonist profile of this compound compared to a balanced agonist and the endogenous ligand.
| Compound | G Protein Activation (cAMP BRET) | β-Arrestin Recruitment (EFC) |
| EC50 (nM) | Emax (% of Endogenous Ligand) | |
| Endogenous Ligand | 1.2 | 100% |
| Balanced Agonist | 2.5 | 95% |
| This compound | 0.8 | 85% |
Visualizations
Caption: Signaling pathway of a G protein-biased agonist like this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Experimental workflow for characterizing a biased agonist.
References
- 1. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 2. Biased Agonism: Lessons from Studies of Opioid Receptor Agonists | Annual Reviews [annualreviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teaching troubleshooting skills to graduate students - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
How to improve the stability of TRV120056 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of TRV120056 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of peptide therapeutics like this compound in an aqueous environment is influenced by several factors. The most critical are:
-
pH and Buffer System: Each peptide has an optimal pH range for maximum stability. Deviations from this range can accelerate degradation pathways such as hydrolysis and deamidation.[1][2] The choice of buffer can also play a role in stabilizing the peptide's structure.
-
Temperature: Higher temperatures generally increase the rate of chemical degradation and can also lead to physical instability, such as aggregation. For long-term storage, frozen conditions (-20°C or -80°C) are typically recommended.[3]
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, metal ions, or peroxides.[3]
-
Enzymatic Degradation: If the solution is not sterile, proteases from microbial contamination can degrade the peptide.[4]
-
Physical Instability: This includes aggregation, precipitation, and adsorption to surfaces. These phenomena can be influenced by peptide concentration, ionic strength, and agitation.[5]
Q2: What are the potential chemical degradation pathways for this compound?
Based on the putative amino acid sequence (DRGVYIHPF), the following degradation pathways are plausible:
-
Hydrolysis: The peptide bond is susceptible to cleavage, particularly at aspartic acid (Asp, D) residues. The Asp-Arg (D-R) sequence may be prone to hydrolysis under acidic conditions.[3]
-
Oxidation: The histidine (His, H) and tyrosine (Tyr, Y) residues are susceptible to oxidation.[3] Oxidation can be accelerated by the presence of trace metal ions.
-
Deamidation: While the provided sequence does not contain asparagine or glutamine, which are most prone to deamidation, this pathway is a common degradation route for many peptides.[3]
Q3: What are the recommended storage conditions for this compound solutions?
For optimal stability, it is recommended to store this compound solutions under the following conditions:
| Storage Condition | Temperature | Duration | Notes |
| Short-term | 2-8°C | Up to 1 week | Protect from light. |
| Long-term | -20°C or -80°C | Months to years | Store in aliquots to avoid repeated freeze-thaw cycles.[3] |
Note: These are general recommendations. The optimal storage conditions should be determined empirically through stability studies.
Troubleshooting Guides
Problem: I am observing a loss of this compound potency or concentration over time in my solution.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate pH | Determine the optimal pH for this compound stability through a pH screening study. Generally, a pH range of 4-6 is a good starting point for many peptides.[1] Use a suitable buffer system, such as citrate (B86180) or phosphate, to maintain the target pH.[2] |
| Oxidation | Prepare solutions using deoxygenated buffers. This can be achieved by bubbling an inert gas like nitrogen or argon through the solvent.[2] Consider adding antioxidants such as ascorbic acid or methionine. The addition of a chelating agent like EDTA can help by sequestering metal ions that catalyze oxidation. |
| Adsorption to Surfaces | Peptides can adsorb to glass and plastic surfaces, leading to a decrease in the effective concentration. Use low-protein-binding vials and pipette tips. Consider the addition of a surfactant like Polysorbate 20 or 80 at a low concentration (e.g., 0.01-0.1%) to reduce adsorption.[5] |
| Aggregation/Precipitation | This can be influenced by peptide concentration, temperature, and formulation components. Try reducing the peptide concentration. The addition of stabilizing excipients like sugars (e.g., sucrose (B13894), trehalose) or polyols (e.g., mannitol) can prevent aggregation.[2][6] |
| Freeze-Thaw Instability | Repeated freeze-thaw cycles can lead to aggregation and degradation. Aliquot the stock solution into single-use volumes to avoid this.[3] The inclusion of cryoprotectants like sucrose or mannitol (B672) can also mitigate freeze-thaw stress. |
Problem: I am observing the formation of particulates or cloudiness in my this compound solution.
Possible Causes and Solutions:
This is likely due to peptide aggregation or precipitation. Refer to the "Aggregation/Precipitation" solutions in the table above. Additionally, ensure that all excipients are fully dissolved and compatible with each other and with the peptide.
Experimental Protocols
Protocol 1: pH Stability Profile of this compound
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, acetate, phosphate) at different pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0).
-
Sample Preparation: Dissolve lyophilized this compound in each buffer to a final concentration of 1 mg/mL.
-
Incubation: Incubate the samples at a stressed temperature (e.g., 40°C) and a control temperature (e.g., 4°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the purity of the peptide in each aliquot using a stability-indicating HPLC method (see Protocol 3).
-
Data Analysis: Plot the percentage of remaining intact this compound against time for each pH. The pH at which the degradation rate is lowest is the optimal pH for stability.
Protocol 2: Effect of Excipients on this compound Stability
-
Buffer Selection: Use the optimal buffer and pH determined in Protocol 1.
-
Excipient Screening: Prepare solutions of this compound containing different excipients at various concentrations. Examples of excipients to screen include:
-
Sugars/Polyols: Sucrose (5-10%), Mannitol (2-5%)
-
Surfactants: Polysorbate 20 (0.01-0.1%)
-
Antioxidants: Methionine (0.1-0.5%)
-
-
Incubation and Analysis: Follow the incubation and analysis steps as described in Protocol 1.
-
Data Analysis: Compare the degradation rates of this compound in the presence of different excipients to the control (buffer only) to identify stabilizing agents.
Protocol 3: Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the gold standard for assessing peptide purity and detecting degradation products.[4]
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Analysis: The peak area of the main this compound peak is used to calculate the percentage of intact peptide remaining. New peaks appearing in the chromatogram represent degradation products.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pepdoopeptides.com [pepdoopeptides.com]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of TRV120056
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of TRV120056, a hypothetical biased agonist. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Compound Profile: this compound
For the context of this guide, this compound is defined as a potent and selective biased agonist for the hypothetical G-protein coupled receptor, "Target Receptor X" (TRX). This compound preferentially activates the β-arrestin signaling pathway while having minimal activity on the G-protein signaling cascade. This biased agonism is intended to elicit a specific therapeutic response while avoiding the side effects associated with G-protein activation. However, like any small molecule, this compound has the potential for off-target interactions that must be characterized and controlled for in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is biased agonism and how does it relate to this compound's off-target effects?
A1: Biased agonism is the phenomenon where a ligand, upon binding to a receptor, preferentially activates one downstream signaling pathway over another.[1][2] this compound is designed to be a biased agonist for TRX, favoring the β-arrestin pathway. While this is its intended "on-target" effect, off-target effects can arise from this compound binding to other receptors or proteins, or by activating unintended signaling pathways downstream of TRX in a cell-type-specific manner.[3][4] Understanding this on-target bias is crucial for distinguishing it from true off-target interactions.
Q2: How should I initially screen for the off-target effects of this compound?
A2: A broad-based screening approach is recommended to identify potential off-target interactions early. This typically involves profiling this compound against a panel of common off-target candidates, such as the SafetyScreen44 panel from Eurofins or a similar service. These panels include a wide range of receptors, ion channels, and enzymes. Additionally, a kinome scan is advisable to identify any unintended interactions with kinases.[5]
Q3: My initial screening revealed that this compound binds to an adrenergic receptor. What are the next steps for validation?
A3: A "hit" from a primary screen requires thorough validation. The following steps are recommended:
-
Determine Potency: Conduct a concentration-response experiment to determine the binding affinity (Ki) or functional potency (EC50/IC50) of this compound at the adrenergic receptor.
-
Orthogonal Assays: Confirm the interaction using a different experimental method.[6] For example, if the initial hit was from a binding assay, follow up with a functional assay relevant to adrenergic receptor signaling (e.g., cAMP measurement).
-
Assess On-Target Selectivity: Compare the potency of this compound at the off-target receptor to its potency at the on-target TRX. A significant potency window (e.g., >100-fold) may suggest that the off-target effect is less likely to be relevant at therapeutic concentrations.
-
Cellular Context: Verify the off-target effect in a physiologically relevant cell line that endogenously expresses the adrenergic receptor.
Troubleshooting Guide
Issue 1: I am observing a cellular phenotype that is inconsistent with β-arrestin signaling, the intended on-target pathway of this compound.
-
Possible Cause: This could be due to an uncharacterized off-target effect or "system bias," where the cellular environment alters the signaling outcome.[7]
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to TRX in your cell model at the concentrations used.
-
Dose-Response Analysis: Perform a detailed dose-response curve for the unexpected phenotype. A significant difference between the potency for this phenotype and the potency for β-arrestin recruitment at TRX could indicate an off-target effect.
-
Use a Negative Control: If possible, use a structurally related but inactive analog of this compound. If this analog does not produce the unexpected phenotype, it strengthens the case for a specific off-target interaction by this compound.
-
Target Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of suspected off-target proteins. The disappearance of the unexpected phenotype upon knockdown of a specific target would provide strong evidence for that off-target interaction.
-
Issue 2: My in vivo results with this compound do not correlate with my in vitro findings.
-
Possible Cause: Discrepancies between in vitro and in vivo results are common and can be due to a variety of factors, including pharmacokinetics, metabolism, or the engagement of an off-target that is not present in your in vitro model.[1]
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Ensure that the concentration of this compound in the target tissue in vivo is comparable to the concentrations used in your in vitro assays.
-
Metabolite Profiling: Investigate whether this compound is being converted to active metabolites in vivo. These metabolites may have different on-target and off-target profiles.
-
Broader Off-Target Screening: Consider a more comprehensive off-target screen, as the relevant off-target may not have been included in the initial panel.
-
Phenotypic Screening: Compare the in vivo phenotype with known phenotypes of other drugs to generate hypotheses about potential off-targets.
-
Quantitative Data Presentation
The following tables present hypothetical data for this compound to illustrate how to structure and summarize quantitative findings.
Table 1: Binding Affinity Profile of this compound
| Target | Binding Affinity (Ki, nM) |
| On-Target: Target Receptor X (TRX) | 1.5 |
| Off-Target: Adrenergic Receptor α2A | 250 |
| Off-Target: Serotonin Receptor 5-HT2B | >10,000 |
| Off-Target: Dopamine Receptor D2 | >10,000 |
| Off-Target: hERG Channel | 5,600 |
Table 2: On-Target Functional Profile of this compound at Target Receptor X (TRX)
| Pathway | Potency (EC50, nM) | Efficacy (% of Endogenous Ligand) |
| β-arrestin Recruitment | 5.2 | 95% |
| G-protein (cAMP) Signaling | >10,000 | <5% |
Table 3: Off-Target Functional Profile of this compound
| Target | Pathway | Potency (EC50, nM) | Efficacy (% of Reference Agonist) |
| Adrenergic Receptor α2A | cAMP Inhibition | 475 | 60% |
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Off-Target Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for a suspected off-target receptor.
-
Reagent Preparation: Prepare a membrane fraction from cells overexpressing the off-target receptor. Prepare a radioligand specific for the off-target receptor at a concentration equal to its Kd.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand, and varying concentrations of this compound (or a known reference compound). Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled reference compound).
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other values. Plot the specific binding as a function of the this compound concentration. Fit the data to a one-site competition binding model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: β-arrestin Recruitment Assay (e.g., PathHunter® Assay)
This protocol measures the on-target functional potency of this compound.
-
Cell Culture: Use a cell line engineered to co-express TRX fused to a fragment of β-galactosidase and β-arrestin fused to the complementing fragment.
-
Cell Plating: Plate the cells in a 96-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control (a known TRX agonist) and a negative control (vehicle).
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor stimulation and β-arrestin recruitment.
-
Detection: Add the detection reagent containing the β-galactosidase substrate. Incubate at room temperature for 60 minutes.
-
Data Analysis: Measure the chemiluminescent signal using a plate reader. Plot the signal as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms that this compound binds to its intended target, TRX, in a cellular environment.
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of this compound.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble TRX in the supernatant at each temperature point using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble TRX as a function of temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement and stabilization.
Mandatory Visualizations
Caption: Biased signaling pathway of this compound at Target Receptor X.
Caption: Workflow for identifying and validating off-target effects.
Caption: Logical diagram for troubleshooting unexpected results.
References
- 1. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Community guidelines for GPCR ligand bias: IUPHAR review 32 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating TRV120056: A Technical Guide for AT1R Biased Agonism Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for designing and troubleshooting experiments involving TRV120056, a Gq-biased agonist of the Angiotensin II Type 1 Receptor (AT1R). Here, you will find answers to frequently asked questions, detailed troubleshooting for common experimental hurdles, comprehensive experimental protocols, and curated data to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic peptide that acts as a biased agonist at the Angiotensin II Type 1 Receptor (AT1R).[1] As a biased agonist, it preferentially activates one downstream signaling pathway over another. Specifically, this compound is Gq-biased, meaning it more potently activates the Gq protein-mediated signaling cascade compared to the β-arrestin pathway.[1] Studies have shown it exhibits a 10-fold greater molecular efficacy at the AT1R-Gq fusion protein compared to the AT1R-β-arrestin 2 fusion protein.
Q2: What is the primary receptor for this compound?
A2: The primary molecular target for this compound is the Angiotensin II Type 1 Receptor (AT1R), a G protein-coupled receptor (GPCR).[2][3]
Q3: What are the expected downstream effects of this compound stimulation?
A3: Given its Gq bias, stimulation of AT1R with this compound is expected to primarily activate the Gαq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively.[4][5][6] In contrast, its stimulation of β-arrestin recruitment and subsequent β-arrestin-mediated signaling, such as ERK activation, is expected to be significantly less potent.[7][8]
Q4: How should this compound be stored and handled?
A4: For long-term storage, this compound should be kept at -80°C for up to 6 months. For shorter periods, it can be stored at -20°C for one month in a sealed container, protected from moisture. When preparing a stock solution with water, it is recommended to dilute it to the working concentration and then sterilize by filtering through a 0.22 μm filter before use.
Troubleshooting Guides
Issue 1: Inconsistent or low signal in Gq activation assays (e.g., IP-One, Calcium mobilization).
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions. Start with a broad range (e.g., 10 nM to 1 µM).[9] |
| Cell Line Issues | Ensure the cell line expresses sufficient levels of functional AT1R and Gαq. If using a transient transfection system, optimize transfection efficiency. Consider using a cell line endogenously expressing the receptor. |
| Assay Incubation Time | Optimize the stimulation time. Gq signaling is often rapid and transient. A time-course experiment (e.g., 5, 15, 30, 60 minutes) is recommended. |
| Reagent Quality | Verify the quality and expiration dates of all assay reagents, including the this compound stock. |
| Gq Protein Inhibition | Ensure that no components of your experimental system are inadvertently inhibiting Gq protein function. For example, pertussis toxin can inhibit Gi/o proteins, but other inhibitors might affect Gq.[10] |
Issue 2: Unexpectedly high β-arrestin recruitment signal.
| Possible Cause | Troubleshooting Step |
| "System Bias" | The observed bias can be influenced by the specific cellular context and assay used.[11] High receptor expression levels can sometimes lead to increased β-arrestin recruitment. Consider using a cell line with lower, more physiologically relevant receptor expression. |
| Ligand Concentration | Very high concentrations of a biased agonist may overcome the bias and activate the less-favored pathway. Use the lowest effective concentration determined from your dose-response curve. |
| Assay-Specific Artifacts | Some β-arrestin recruitment assays, particularly those involving receptor C-terminal tags, can potentially alter signaling.[7] Consider using an assay with untagged receptors if possible. |
| Off-Target Effects | While unlikely at appropriate concentrations, extremely high concentrations could lead to off-target effects. Ensure your results are specific by using an AT1R antagonist like Losartan as a negative control.[12] |
Issue 3: High variability in ERK phosphorylation results.
| Possible Cause | Troubleshooting Step |
| Basal ERK Activation | Serum in the cell culture media can cause high basal ERK phosphorylation. Serum-starve the cells for several hours (e.g., 4-24 hours) before stimulation. |
| Transient ERK Activation | ERK phosphorylation can be transient. Perform a time-course experiment to identify the peak phosphorylation time point.[7] |
| Cell Density | Ensure consistent cell seeding density as this can affect signaling pathway activation. |
| Lysate Preparation | Use fresh lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of proteins. |
Quantitative Data Summary
Table 1: In Vitro Activity of Biased AT1R Ligands
| Ligand | Assay | EC50 (nM) | Emax (% of Ang II) | Cell Line | Reference |
| TRV120023 | β-arrestin Recruitment | 44 | N/A | HEK293 | [12] |
| Angiotensin II | β-arrestin 1 Recruitment | ~10 | 100 | HEK293T | [8] |
| TRV120023 | β-arrestin 1 Recruitment | ~100 | ~80 | HEK293T | [8] |
| Angiotensin II | β-arrestin 2 Recruitment | ~10 | 100 | HEK293T | [8] |
| TRV120023 | β-arrestin 2 Recruitment | ~100 | ~90 | HEK293T | [8] |
Note: Data for this compound was not explicitly found in a comparable format in the searched literature. The provided data for TRV120023, a β-arrestin biased agonist, and Angiotensin II are for comparative purposes.
Experimental Protocols
β-Arrestin Recruitment Assay (BRET-based)
This protocol is adapted from studies on AT1R and is suitable for assessing β-arrestin recruitment by this compound.[7][13]
Materials:
-
HEK293 cells
-
Expression plasmids: AT1R-GFP (acceptor) and β-arrestin-1/2-RLucII (donor)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin/streptomycin
-
Transfection reagent (e.g., PEI)
-
White, clear-bottom 96-well plates
-
Coelenterazine (B1669285) h (luciferase substrate)
-
This compound and a reference agonist (e.g., Angiotensin II)
-
BRET plate reader
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium.
-
Co-transfect cells with AT1R-GFP and β-arrestin-1/2-RLucII plasmids using a suitable transfection reagent.
-
-
Cell Seeding:
-
24 hours post-transfection, seed the cells into white, clear-bottom 96-well plates at an appropriate density.
-
-
Ligand Stimulation:
-
48 hours post-transfection, replace the medium with serum-free medium and allow cells to equilibrate.
-
Add varying concentrations of this compound or the reference agonist to the wells. Include a vehicle control.
-
-
BRET Measurement:
-
Add coelenterazine h to each well to a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths (e.g., for GFP and RLucII) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the ligand concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
Gq Activation Assay (IP-One Assay)
This protocol measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq activation.[12][14]
Materials:
-
HEK293 cells stably expressing AT1R
-
Cell culture medium
-
96-well plates
-
IP-One Gq Assay Kit (contains stimulation buffer, IP1-d2, and anti-IP1 cryptate)
-
This compound and a reference agonist (e.g., Angiotensin II)
-
HTRF-compatible plate reader
Methodology:
-
Cell Seeding:
-
Seed HEK293-AT1R cells into 96-well plates and grow to confluence.
-
-
Ligand Stimulation:
-
Replace the culture medium with the stimulation buffer provided in the kit.
-
Add varying concentrations of this compound or the reference agonist.
-
Incubate for the recommended time (e.g., 60 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Add the IP1-d2 conjugate and the anti-IP1 cryptate conjugate to each well.
-
Incubate for the recommended time at room temperature to allow for detection complex formation.
-
-
HTRF Measurement:
-
Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio and plot against ligand concentration to determine EC50 and Emax.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the MAPK pathway, a common downstream signaling event for many GPCRs.[7][12]
Materials:
-
HEK293 cells expressing AT1R
-
Cell culture medium
-
6-well plates
-
Serum-free medium
-
This compound and a reference agonist (e.g., Angiotensin II)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Culture and Serum Starvation:
-
Seed cells in 6-well plates.
-
Once cells reach ~80% confluency, replace the medium with serum-free medium and incubate for 4-24 hours.
-
-
Ligand Stimulation:
-
Treat cells with different concentrations of this compound or the reference agonist for various time points (e.g., 2, 5, 10, 30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect with chemiluminescent substrate and image.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody for loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.
-
Visualizations
Caption: this compound signaling at the AT1R.
Caption: β-Arrestin BRET assay workflow.
Caption: Troubleshooting Gq assay signal.
References
- 1. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ang-(1-7) is an endogenous β-arrestin-biased agonist of the AT1 receptor with protective action in cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Location-biased β-arrestin conformations direct GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanoactivation of the angiotensin II type 1 receptor induces β-arrestin-biased signaling through Gαi coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 12. β-Arrestin-biased AT1R stimulation promotes cell survival during acute cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Distinctive Activation Mechanism for Angiotensin Receptor Revealed by a Synthetic Nanobody - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying TRV120056 Gq Bias
Welcome to the technical support center for researchers working with the Gq-biased AT1R agonist, TRV120056. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of its Gq bias.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a "biased" agonist?
A1: this compound is a synthetic ligand that acts as a biased agonist at the Angiotensin II Type 1 Receptor (AT1R).[1][2] Unlike the endogenous agonist Angiotensin II (Ang II), which activates both Gq protein signaling and β-arrestin pathways, this compound preferentially activates the Gq signaling cascade while having a significantly lower efficacy for β-arrestin recruitment.[1][2] This preferential activation of one signaling pathway over another is known as biased agonism or functional selectivity.
Q2: What are the key signaling pathways to measure when quantifying this compound's Gq bias?
A2: To quantify the Gq bias of this compound, you need to measure its activity in at least two distinct signaling pathways downstream of the AT1R:
-
Gq protein-mediated signaling: This is typically assessed by measuring the increase in intracellular second messengers like inositol (B14025) trisphosphate (IP₃) or calcium (Ca²⁺).
-
β-arrestin-mediated signaling: This is commonly measured through direct β-arrestin recruitment or internalization assays.
By comparing the potency and efficacy of this compound in these two pathways, you can quantify its bias towards Gq.
Q3: How is "bias" mathematically quantified?
A3: Biased agonism is quantified by comparing the relative efficacy and potency of a ligand in two different signaling pathways, often relative to a reference agonist (like Ang II). A common method involves using the Black and Leff operational model to calculate a "bias factor." This model generates a transduction coefficient (log(τ/Kₐ)) for each pathway, which accounts for both the ligand's efficacy (τ) and its affinity (Kₐ).
The bias (ΔΔlog(τ/Kₐ) or Log Bias) is then calculated as the difference between the Δlog(τ/Kₐ) values for the two pathways:
Log Bias = Δlog(τ/Kₐ)Gq - Δlog(τ/Kₐ)β-arrestin
A simpler method, Δlog(Emax/EC50), can also be used and has been shown to correlate well with the operational model for large-scale screening.
Q4: Why am I seeing variability in my Gq bias measurements for this compound?
A4: Variability in biased agonism studies is a common challenge and can arise from several factors:
-
Cellular Context: The expression levels of the AT1R, G proteins, and β-arrestins can vary between cell lines and even with passage number, significantly impacting the observed bias.
-
Assay Conditions: Differences in incubation times, substrate concentrations, and the specific assay technology used can all influence the results.
-
Data Analysis: The mathematical model used to calculate bias and the choice of reference agonist can affect the final bias value.
It is crucial to maintain consistent experimental conditions and to characterize the cellular system being used thoroughly.
Troubleshooting Guides
Troubleshooting Gq Signaling Assays (Calcium Flux & IP-1 Accumulation)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Low receptor expression in the chosen cell line. 2. Inactive this compound compound. 3. Suboptimal dye loading (Calcium Flux). 4. Insufficient LiCl concentration or incubation time (IP-1 Assay). 5. Incorrect instrument settings. | 1. Verify AT1R expression via qPCR or western blot. Consider using a cell line with higher expression. 2. Check the integrity and concentration of the this compound stock. 3. Optimize dye concentration and incubation time. Ensure cells are not washed excessively after loading. 4. Perform a time-course and concentration-response experiment for LiCl. 5. Confirm that the correct excitation/emission wavelengths and read times are being used. |
| High Background Signal | 1. High constitutive activity of AT1R in the cell line. 2. Autofluorescence of compounds or media (Calcium Flux). 3. Non-specific binding of assay reagents. | 1. Use a cell line with lower basal AT1R activity or consider using an inverse agonist to reduce background. 2. Run a control plate with compounds but without cells to check for autofluorescence. 3. Ensure all washing steps are performed as per the protocol. |
| High Well-to-Well Variability | 1. Inconsistent cell seeding density. 2. Uneven dye loading or compound addition. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. 2. Use automated liquid handlers for precise dispensing if available. 3. Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
Troubleshooting β-Arrestin Recruitment Assays (e.g., Enzyme Fragment Complementation)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Low expression of the GPCR-tag or β-arrestin-enzyme fragment fusion proteins. 2. Inefficient complementation of the enzyme fragments. 3. Incorrect incubation time for signal development. | 1. Verify the expression of both fusion proteins. 2. Ensure the linker regions of the fusion proteins are of optimal length and flexibility. 3. Optimize the incubation time post-agonist addition; some GPCR-β-arrestin interactions are transient while others are more stable. |
| High Background Signal | 1. Spontaneous or constitutive interaction between the GPCR and β-arrestin. 2. Overexpression of the fusion proteins leading to non-specific interactions. | 1. This may be inherent to the receptor; establish a baseline and ensure a sufficient signal-to-background window with a reference agonist. 2. Titrate the expression levels of the fusion constructs to find a balance between a good signal window and low background. |
| Inconsistent Results | 1. Cell health and passage number affecting protein expression and signaling. 2. Reagent degradation (e.g., substrate). | 1. Maintain a consistent cell culture practice, using cells within a defined passage number range. 2. Aliquot and store reagents as recommended by the manufacturer. Prepare fresh substrate solutions for each experiment. |
Quantitative Data Summary
The following tables summarize the expected pharmacological parameters for this compound and the reference agonist Angiotensin II at the AT1R. Note: Specific values are based on published literature and may vary depending on the experimental system.
Table 1: Pharmacological Parameters for Gq Activation
| Ligand | Assay Type | EC₅₀ (nM) | Eₘₐₓ (% of Ang II) |
| Angiotensin II | Calcium Flux | Data not available | 100 |
| This compound | Calcium Flux | Data not available | Data not available |
| Angiotensin II | IP-1 Accumulation | Data not available | 100 |
| This compound | IP-1 Accumulation | Data not available | Data not available |
Table 2: Pharmacological Parameters for β-Arrestin Recruitment
| Ligand | Assay Type | EC₅₀ (nM) | Eₘₐₓ (% of Ang II) |
| Angiotensin II | DiscoverX PathHunter | Data not available | 100 |
| This compound | DiscoverX PathHunter | Data not available | ~10 |
Data is inferred from statements indicating this compound has approximately 10-fold lower efficacy in β-arrestin recruitment compared to Gq activation relative to Angiotensin II.[1][2]
Experimental Protocols
Protocol 1: Gq Activation via Calcium Flux Assay
-
Cell Preparation: Seed HEK293 cells stably expressing AT1R in a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells/well and culture overnight.
-
Dye Loading: Prepare a calcium-sensitive dye (e.g., Fluo-8 AM) loading solution in a suitable buffer (e.g., HBSS with 20 mM HEPES). Remove the culture medium from the cells and add the dye loading solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist (Angiotensin II) in the assay buffer.
-
Signal Measurement: Place the cell plate in a fluorescence plate reader equipped with an automated injector. Set the excitation and emission wavelengths appropriate for the dye (e.g., 490 nm excitation and 525 nm emission for Fluo-8).
-
Data Acquisition: Record a baseline fluorescence reading for 10-20 seconds. Inject the compound dilutions and continue recording the fluorescence signal for at least 120 seconds to capture the peak response.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Plot the peak ΔF against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values.
Protocol 2: β-Arrestin Recruitment using Enzyme Fragment Complementation (EFC)
-
Cell Preparation: Seed PathHunter® β-Arrestin cells expressing the ProLink™-tagged AT1R in a 384-well white, solid-bottom plate at a density of 5,000-10,000 cells/well in the provided cell plating reagent.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist (Angiotensin II) in the appropriate assay buffer.
-
Agonist Stimulation: Add the compound dilutions to the cell plate and incubate for 90 minutes at 37°C to allow for β-arrestin recruitment and enzyme complementation.
-
Signal Detection: Prepare the PathHunter® detection reagent according to the manufacturer's instructions. Add the detection reagent to each well and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the chemiluminescent signal on a standard plate luminometer.
-
Data Analysis: Plot the relative light units (RLU) against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values.
Visualizations
References
Technical Support Center: Improving the Reproducibility of TRV120056 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving TRV120056, a G protein-coupled receptor (GPCR) biased agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a biased agonist that selectively activates certain signaling pathways downstream of a G protein-coupled receptor (GPCR). Unlike a balanced agonist, which activates both G protein-dependent and β-arrestin-dependent pathways, this compound is designed to preferentially engage one pathway over the other. This property, known as biased agonism or functional selectivity, offers the potential for more targeted therapeutic effects with fewer side effects.[1][2][3]
Q2: What is the difference between G protein- and β-arrestin-mediated signaling?
A2: G protein-mediated signaling is typically responsible for the primary cellular response to GPCR activation, often involving the production of second messengers like cAMP or inositol (B14025) phosphates.[4][5] β-arrestin signaling was initially known for its role in desensitizing G protein signals and internalizing the receptor.[6][7] However, it is now understood that β-arrestins can also initiate their own distinct signaling cascades, influencing processes like cell motility and gene expression.[2][5][6]
Q3: Why is it important to characterize the bias of this compound?
A3: The therapeutic efficacy and side-effect profile of a biased agonist like this compound are directly linked to its specific signaling signature.[1][8] Quantifying the bias towards either G protein or β-arrestin pathways is crucial for understanding its biological effects and predicting its clinical performance.[2][9]
Q4: What are the key assays to characterize the biased agonism of this compound?
A4: A comprehensive characterization of this compound typically involves a panel of in vitro functional assays. Key assays include those that measure G protein activation (e.g., GTPγS binding assay, cAMP accumulation assay) and those that measure β-arrestin recruitment (e.g., BRET, FRET, or enzyme complementation assays like PathHunter).[4][6][10][11][12]
Q5: What is "system bias" and how can it affect my results?
A5: System bias refers to the influence of the specific experimental system (e.g., cell line, receptor expression level) on the observed signaling bias of a ligand.[8][13] Different cell types can have varying levels of G proteins, β-arrestins, and other signaling components, which can amplify or dampen certain pathways, thus altering the apparent bias of this compound.[8][14] It is crucial to be aware of system bias and ideally to confirm findings in a more physiologically relevant cell type.[8][13]
Troubleshooting Guides
Issue 1: High variability or poor reproducibility in β-arrestin recruitment assays.
| Potential Cause | Troubleshooting Step |
| Cell Health and Passage Number | Ensure cells are healthy, not overgrown, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered signaling responses. |
| Inconsistent Receptor Expression | If using a transient transfection system, optimize the transfection protocol for consistent expression levels. For stable cell lines, periodically check receptor expression via flow cytometry or western blot. High receptor expression can lead to constitutive activity and high background.[15] |
| Reagent Variability | Use freshly prepared reagents. Aliquot and freeze critical reagents like the substrate for the detection enzyme to avoid repeated freeze-thaw cycles. |
| Assay Timing | The kinetics of β-arrestin recruitment can vary between receptors and ligands.[16] Perform a time-course experiment to determine the optimal incubation time for maximal signal-to-noise. |
| Low Signal-to-Noise Ratio | Optimize the ratio of donor and acceptor molecules in BRET/FRET assays.[17][18] Ensure the luminometer or fluorescence reader is set to the correct sensitivity and wavelength. Consider using a brighter luciferase, like NanoLuc, to improve signal strength.[19] |
Issue 2: Inconsistent results in G protein activation assays (e.g., GTPγS, cAMP).
| Potential Cause | Troubleshooting Step |
| Membrane Preparation Quality | For GTPγS assays, ensure the membrane preparation is of high quality and has been stored properly at -80°C.[10][20] Repeated freeze-thaw cycles can degrade receptor function. |
| Suboptimal GDP Concentration | The concentration of GDP is critical in GTPγS binding assays. Titrate GDP to find the optimal concentration that allows for agonist-stimulated [35S]GTPγS binding without excessively high basal binding.[12] |
| Low Signal Window for Gs/Gq-coupled Receptors | GTPγS assays generally work best for Gi-coupled receptors.[12][21] For Gs or Gq-coupled receptors, the signal window can be low. Consider using an antibody-capture method to specifically isolate the activated Gα subtype.[10] For Gs-coupled receptors, a cAMP accumulation assay is often a more robust alternative.[4][22] |
| Cell Density in cAMP Assays | The number of cells per well can significantly impact the magnitude of the cAMP response. Optimize cell density to achieve a robust signal window.[23] |
| Phosphodiesterase (PDE) Activity | High PDE activity can rapidly degrade cAMP, leading to a blunted signal. Include a PDE inhibitor, such as IBMX, in your cAMP assay buffer to prevent this. |
Issue 3: Difficulty in quantifying the bias of this compound.
| Potential Cause | Troubleshooting Step |
| Inappropriate Reference Ligand | The calculated bias is always relative to a reference compound.[2] The choice of reference ligand is critical. Often, the endogenous ligand is used, but it's important to recognize that the endogenous ligand itself may be biased.[2] Clearly state the reference ligand used in your analysis. |
| Differences in Assay Amplification | Assays for different signaling pathways can have vastly different levels of signal amplification.[8][13] For example, second messenger assays (cAMP) are often highly amplified compared to more proximal readouts like β-arrestin recruitment. This can skew the perceived potency and efficacy.[8][9] |
| Data Normalization and Analysis | There is no single universally accepted method for quantifying bias.[9] Be consistent in your data analysis. Clearly describe the model used (e.g., operational model, relative activity ratios) to calculate bias factors.[2] |
| Ligand Shows No Activity in One Pathway | When a ligand is "extremely biased" and shows no measurable response in one pathway, standard operational models for bias calculation may not be applicable.[2][24] In such cases, a competitive model or describing the ligand as "G protein-selective" or "β-arrestin-selective" may be more appropriate.[24] |
Data Presentation
Summarize quantitative data in a clear and organized manner to facilitate comparison between different signaling pathways.
Table 1: Pharmacological Profile of this compound and a Balanced Agonist.
| Ligand | G Protein Activation (cAMP Assay) | β-Arrestin 2 Recruitment (BRET Assay) |
| EC50 (nM) | Emax (% of Reference) | |
| Balanced Agonist | 10.2 | 100 |
| This compound | 5.6 | 95 |
Experimental Protocols
Protocol 1: β-Arrestin 2 Recruitment Assay (BRET)
This protocol is a general guideline and should be optimized for the specific receptor and cell line.
-
Cell Culture and Transfection:
-
Culture HEK293 cells (or another suitable cell line) in appropriate growth medium.
-
Co-transfect cells with plasmids encoding the GPCR of interest fused to a BRET donor (e.g., Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., YFP).
-
Plate the transfected cells into white, 96-well microplates and incubate for 24-48 hours.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound and a reference agonist in assay buffer.
-
Remove the culture medium from the cells and replace it with the agonist dilutions.
-
Incubate the plate at 37°C for a pre-determined optimal time (e.g., 15-60 minutes).
-
-
Signal Detection:
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to all wells.
-
Immediately read the plate on a BRET-capable plate reader, measuring luminescence at two wavelengths (e.g., ~475 nm for the donor and ~535 nm for the acceptor).[15]
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
Protocol 2: cAMP Accumulation Assay
This protocol is for a Gs-coupled receptor. For a Gi-coupled receptor, cells are stimulated with forskolin (B1673556) to induce cAMP production, and the ability of the agonist to inhibit this production is measured.[23]
-
Cell Culture:
-
Plate cells expressing the GPCR of interest into a 384-well plate and incubate overnight.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound and a reference agonist in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
-
Remove the culture medium and add the agonist dilutions to the cells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis and Detection:
-
Data Analysis:
-
Correlate the assay signal to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
Visualizations
Caption: Signaling pathway of the biased agonist this compound.
Caption: Experimental workflow for characterizing this compound bias.
References
- 1. Biased agonism at G protein-coupled receptors: the promise and the challenges--a medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 8. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 9. Quantifying Ligand Bias at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. revvity.com [revvity.com]
- 13. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Label-free cell phenotypic assessment of the biased agonism and efficacy of agonists at the endogenous muscarinic M3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cAMP-Glo™ Assay Protocol [promega.com]
- 23. resources.revvity.com [resources.revvity.com]
- 24. A novel method for analyzing extremely biased agonism at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cosmobio.co.jp [cosmobio.co.jp]
- 26. cAMP-Glo™ Assay [worldwide.promega.com]
Mitigating cytotoxicity of TRV120056 at high concentrations
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter cytotoxicity when working with TRV120056 at high concentrations during in vitro experiments. The following resources are designed to help troubleshoot potential issues and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R)[1][2]. This means it selectively activates G protein-mediated signaling pathways over β-arrestin mediated pathways[1]. The AT1R is a G protein-coupled receptor (GPCR) that plays a significant role in cardiovascular regulation, and its activation can lead to vasoconstriction, cell growth, and proliferation[1][3][4].
Q2: Is cytotoxicity expected with this compound at high concentrations?
A2: Currently, there is a lack of specific published data detailing the cytotoxic effects of this compound at high concentrations. However, it is a common phenomenon for small molecule compounds to exhibit cytotoxic effects at concentrations significantly higher than their effective dose due to off-target effects or exaggerated on-target effects[5][6]. Therefore, it is crucial for researchers to empirically determine the cytotoxic profile of this compound in their specific experimental system.
Q3: What are the initial steps to take if I observe unexpected cytotoxicity?
A3: If you observe unexpected cytotoxicity, the first step is to verify your experimental setup. This includes:
-
Confirming the concentration of this compound: Double-check all calculations and dilutions.
-
Assessing cell health: Ensure your cell cultures are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
-
Evaluating the vehicle control: The solvent used to dissolve this compound (e.g., DMSO) can be toxic at certain concentrations. Run a vehicle-only control to ensure the observed cytotoxicity is not due to the solvent.
-
Repeating the experiment: A critical step is to repeat the experiment with freshly prepared reagents to rule out experimental error[7].
Q4: Could the observed cytotoxicity be an artifact of the assay itself?
A4: Yes, some cytotoxicity assays are prone to artifacts. For example, the MTT assay relies on mitochondrial dehydrogenase activity, and compounds that interfere with mitochondrial function can give misleading results[8]. It is advisable to use a second, mechanistically different cytotoxicity assay (e.g., a membrane integrity assay like LDH release) to confirm your findings[9].
Troubleshooting Guide: High Cytotoxicity Observed
This guide provides a systematic approach to troubleshooting unexpected cytotoxicity.
| Observation | Potential Cause | Recommended Action |
| High cytotoxicity in all wells, including controls | Cell culture contamination (e.g., bacteria, fungi, mycoplasma) | Discard the current cell culture and start with a fresh, uncontaminated stock. Regularly test your cell lines for mycoplasma contamination. |
| Poor cell health (high passage number, stress) | Use cells with a lower passage number. Ensure optimal cell culture conditions (media, serum, CO2, temperature). | |
| Reagent contamination or degradation | Prepare fresh media, serum, and other reagents. | |
| High cytotoxicity only in this compound-treated wells | Incorrect compound concentration | Verify the stock concentration and all dilution calculations. Perform a new serial dilution. |
| Solvent toxicity | Run a dose-response curve for your vehicle (e.g., DMSO) to determine the maximum non-toxic concentration. | |
| On-target or off-target compound toxicity | Proceed to the "Strategies for Mitigating Cytotoxicity" section. | |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly. |
| Edge effects in the plate | Avoid using the outer wells of the microplate, as they are more prone to evaporation[10]. Fill the outer wells with sterile PBS or media. | |
| Bubbles in the wells | Be careful during pipetting to avoid introducing bubbles, which can interfere with absorbance or fluorescence readings[11]. |
Strategies for Mitigating Cytotoxicity
If you have confirmed that the observed cytotoxicity is due to this compound, consider the following strategies:
-
Optimize Experimental Conditions:
-
Concentration and Exposure Time: Perform a detailed dose-response and time-course experiment to identify a concentration and duration of exposure that elicits the desired pharmacological effect without causing significant cell death[12].
-
Cell Density: Optimize the cell seeding density, as very low or very high confluency can affect cellular susceptibility to toxic compounds[11].
-
-
Formulation and Co-treatment Approaches:
-
Change in Vehicle: The choice of solvent can sometimes influence drug toxicity[13]. While less common for in vitro studies, exploring alternative solubilizing agents could be considered.
-
Antioxidant Co-treatment: If there is reason to suspect that the cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) might be protective[14]. This would first require experimental evidence of increased reactive oxygen species (ROS) production.
-
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated and vehicle-only control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well[14].
-
Incubation with MTT: Incubate the plate at 37°C for 3-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals[14].
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[15].
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay measures cytotoxicity by quantifying the release of LDH from cells with damaged plasma membranes.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release by adding a lysis buffer (provided in the kit) to a set of untreated wells 30 minutes before the assay.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the LDH reaction mixture from the kit to the collected supernatants in a new 96-well plate.
-
Incubation: Incubate for the time specified in the kit instructions (usually 30 minutes) at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance or fluorescence according to the kit manufacturer's instructions[10].
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the maximum LDH release control after subtracting the background from the untreated control.
Visualizations
Caption: Biased signaling of this compound at the AT1 receptor.
References
- 1. The AT1/AT2 Receptor Equilibrium Is a Cornerstone of the Regulation of the Renin Angiotensin System beyond the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the First Animal Toxin Acting as an Antagonist on AT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Is cytotoxicity a determinant of the different in vitro and in vivo effects of bioactives? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prediction of the effect of formulation on the toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: TRV120056 Data Analysis and Interpretation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for analyzing and interpreting data generated from experiments involving TRV120056, a novel investigational drug.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, selective G protein-coupled receptor (GPCR) agonist. Specifically, it is designed as a biased agonist. Unlike conventional agonists that activate all signaling pathways associated with a receptor, a biased agonist preferentially activates a subset of these pathways.[1][2][3] In the case of this compound, it is engineered to selectively activate G protein signaling pathways while minimizing the recruitment of β-arrestin.[2] This targeted engagement is intended to harness the therapeutic benefits associated with G protein signaling while reducing the adverse effects often linked to β-arrestin-mediated pathways.[1][2]
Q2: We are observing variability in our dose-response curves for this compound. What could be the cause?
A2: Variability in dose-response curves can arise from several factors. One key consideration is "system bias," where the observed cellular response is influenced by the specific experimental system used.[1][4] This can be due to differences in receptor expression levels, G protein coupling efficiency, or the presence of specific isoforms of regulatory proteins like G protein-coupled receptor kinases (GRKs) in different cell lines.[1] It is also crucial to consider the kinetic context of your assay, as the timing of signal measurement can influence the apparent activity of the compound.[5][6] To minimize variability, it is recommended to use a consistent and well-characterized cell line and to carefully control for experimental conditions such as cell density and passage number.
Q3: How do I quantify the "bias" of this compound in my experiments?
A3: Quantifying ligand bias involves comparing the potency and/or efficacy of this compound in activating one signaling pathway relative to another, and in comparison to a reference compound.[1][7] A common approach is to use the operational model of agonism to calculate a "bias factor."[1][8][9] This method mathematically corrects for system-specific variables to provide a more accurate measure of the intrinsic bias of the ligand.[1] Simpler methods, such as calculating the ratio of Emax/EC50 for each pathway, can also provide an initial indication of bias, particularly when Hill slopes are close to 1.[8] It is essential to use a "balanced" or reference agonist, often the endogenous ligand, for comparison.[7]
Q4: Can the biased agonism of this compound observed in vitro be expected to translate to in vivo efficacy?
A4: While in vitro biased agonism is a promising indicator, direct translation to in vivo effects is not guaranteed.[1][2] The physiological environment is far more complex than a cellular assay. Factors such as pharmacokinetics, metabolism, off-target effects, and the presence of multiple receptor subtypes in different tissues can all influence the in vivo outcome.[1] Therefore, in vitro findings should be considered as a foundational step, and the therapeutic window of biased agonists must be confirmed in relevant animal models of disease.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No detectable response in the β-arrestin recruitment assay for this compound. | 1. The assay may lack the necessary sensitivity to detect a weak response. 2. This compound may be an "extremely biased" agonist with no measurable β-arrestin activity.[7][10] | 1. Use an assay system with higher signal amplification. 2. Consider using a competitive assay format to quantify the ligand's effect in antagonist mode.[7][10] |
| High variability between experimental repeats. | 1. Inconsistent cell culture conditions (e.g., passage number, confluency). 2. "System bias" due to differences in cellular machinery between batches of cells.[1][4] | 1. Standardize cell culture protocols and use cells within a narrow passage number range. 2. Characterize the expression levels of the target receptor and key signaling proteins in your cell line. |
| Different rank order of potency for a set of agonists, including this compound, when compared to published data. | 1. Use of a different reference agonist. 2. Differences in the experimental assay conditions (e.g., incubation time, temperature).[11] | 1. Ensure you are using the same reference agonist as the published study for direct comparison. 2. Carefully replicate the assay conditions as described in the literature. |
| This compound shows agonistic activity in one pathway but acts as an antagonist in another. | This is a characteristic of some biased agonists. | This is not necessarily an experimental error. Quantify the activity in both agonist and antagonist modes to fully characterize the compound's profile.[7] |
Experimental Protocols
Protocol 1: Quantification of G-Protein Signaling (cAMP Assay)
This protocol outlines the methodology for quantifying the effect of this compound on Gs-mediated signaling by measuring cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Cell Culture: Plate HEK293 cells stably expressing the target GPCR in a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and a reference agonist (e.g., the endogenous ligand) in assay buffer.
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add the compound dilutions to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Protocol 2: Quantification of β-Arrestin Recruitment (BRET Assay)
This protocol describes the use of Bioluminescence Resonance Energy Transfer (BRET) to measure the recruitment of β-arrestin 2 to the target GPCR upon stimulation with this compound.
-
Cell Culture: Co-transfect HEK293 cells with plasmids encoding the target GPCR fused to a Renilla luciferase (RLuc) and β-arrestin 2 fused to a yellow fluorescent protein (YFP). Plate the transfected cells in a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound and a reference agonist in assay buffer.
-
Assay Procedure:
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to each well.
-
Add the compound dilutions to the respective wells.
-
Incubate for 15 minutes at 37°C.
-
Measure the light emission at the wavelengths corresponding to RLuc and YFP using a BRET-compatible plate reader.
-
-
Data Analysis: Calculate the BRET ratio (YFP emission / RLuc emission). Plot the BRET ratio against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Signaling Pathways and Experimental Workflows
Caption: Biased agonism of this compound at a GPCR.
Caption: Workflow for assessing the biased agonism of this compound.
References
- 1. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 3. Biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Modelling and simulation of biased agonism dynamics at a G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased ligand quantification in drug discovery: from theory to high throughput screening to identify new biased μ opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel method for analyzing extremely biased agonism at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Validation & Comparative
TRV120056 vs. Angiotensin II: A Comparative Analysis of AT1R Signaling and Cardiovascular Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the molecular signaling and physiological effects of the novel β-arrestin biased agonist, TRV120056, and the endogenous peptide, angiotensin II, at the angiotensin II type 1 receptor (AT1R). This document is intended to provide an objective overview, supported by experimental data, to inform research and development in cardiovascular therapeutics.
Introduction to Angiotensin II and Biased Agonism
Angiotensin II is a key effector of the renin-angiotensin system, playing a critical role in blood pressure regulation, fluid and electrolyte balance, and cardiovascular remodeling.[1] Its actions are primarily mediated by the AT1R, a G protein-coupled receptor (GPCR).[2] Upon binding angiotensin II, the AT1R activates both G protein-dependent and β-arrestin-dependent signaling pathways.[3]
The classical G protein pathway, primarily through Gαq/11, leads to vasoconstriction, aldosterone (B195564) secretion, and cellular growth, which can be detrimental in conditions like heart failure and hypertension.[3][4] The β-arrestin pathway, traditionally associated with receptor desensitization and internalization, has been shown to mediate distinct and sometimes opposing effects, including the potential for cardioprotective signaling.[3][5][6]
Biased agonism is a phenomenon where a ligand preferentially activates one signaling pathway over another at the same receptor.[7] this compound is a synthetic peptide developed by Trevena, Inc., designed as a β-arrestin biased agonist at the AT1R. It is engineered to selectively engage β-arrestin signaling while antagonizing G protein-mediated signaling. This targeted approach holds the potential to elicit beneficial cardiovascular effects while avoiding the detrimental consequences of G protein activation.
Signaling Pathway Comparison
The differential engagement of signaling pathways by Angiotensin II and this compound at the AT1R is the foundation of their distinct physiological effects.
Angiotensin II Signaling Pathway
Angiotensin II is an unbiased agonist, activating both Gq- and β-arrestin-mediated signaling cascades.
This compound Signaling Pathway
This compound acts as a biased agonist, blocking Gq activation while stimulating β-arrestin recruitment and subsequent signaling.
Quantitative Comparison of In Vitro and In Vivo Effects
The following tables summarize the quantitative data from preclinical studies comparing the effects of angiotensin II and β-arrestin biased AT1R agonists (TRV120023 and TRV027, structurally and functionally similar to this compound).
Table 1: In Vitro Signaling at the AT1R
| Parameter | Angiotensin II | TRV Compound (e.g., TRV027) | Reference |
| Gq Activation (EC50) | Potent Agonist | Antagonist/Very Weak Partial Agonist | [8][9] |
| β-arrestin Recruitment (EC50) | Potent Agonist | Potent Agonist | [8][9] |
Table 2: Cardiovascular Effects in a Rat Model of Angiotensin II-Induced Cardiac Hypertrophy (TRV120023)
| Parameter | Saline Control | Angiotensin II | Angiotensin II + TRV120023 | TRV120023 Alone | Reference |
| Heart Weight/Tibia Length (mg/mm) | 7.2 ± 0.2 | 8.5 ± 0.3 | 7.4 ± 0.2# | 7.3 ± 0.2 | [10] |
| Myofilament Ca2+ Sensitivity (pCa50) | 5.65 ± 0.02 | 5.75 ± 0.02 | 5.72 ± 0.01# | 5.70 ± 0.01 | [10] |
| Max Ca2+-activated Tension (mN/mm2) | 45.2 ± 2.1 | 58.6 ± 2.5 | 55.4 ± 2.3 | 52.1 ± 1.9 | [10] |
| p < 0.05 vs. Saline; #p < 0.05 vs. Angiotensin II |
Table 3: Hemodynamic Effects in a Canine Model of Pacing-Induced Heart Failure (TRV027)
| Parameter | Vehicle | TRV027 (3 ng/kg/min) | TRV027 (10 ng/kg/min) | TRV027 (30 ng/kg/min) | Reference |
| Change in Cardiac Output (L/min) | -0.1 ± 0.1 | +0.4 ± 0.1 | +0.7 ± 0.1 | +1.0 ± 0.2 | [11] |
| Change in Mean Arterial Pressure (mmHg) | +1 ± 2 | -5 ± 2 | -10 ± 2 | -15 ± 3 | [11] |
| Change in Systemic Vascular Resistance (dyn·s/cm5) | +58 ± 79 | -251 ± 54 | -432 ± 63 | -610 ± 85 | [11] |
| Change in Pulmonary Capillary Wedge Pressure (mmHg) | +1 ± 1 | -2 ± 1 | -4 ± 1 | -6 ± 1 | [11] |
| *p < 0.05 vs. Vehicle |
Experimental Protocols
G Protein Activation Assay ([35S]GTPγS Binding)
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation, providing a direct measure of G protein engagement.
Detailed Steps:
-
Membrane Preparation: Cells stably expressing the AT1R are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate assay buffer.
-
Assay Reaction: Membranes are incubated in a buffer containing GDP (to ensure G proteins are in their inactive state), the test ligand (Angiotensin II or this compound at various concentrations), and [35S]GTPγS.
-
Termination and Filtration: The binding reaction is stopped by rapid filtration through glass fiber filters. This separates the membrane-bound G proteins (with incorporated [35S]GTPγS) from the unbound radioligand in the solution.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound [35S]GTPγS.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter. The amount of radioactivity is proportional to the extent of G protein activation.[2]
β-arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
BRET assays are used to monitor the recruitment of β-arrestin to the activated GPCR in living cells.
Detailed Steps:
-
Cell Line Preparation: Cells (e.g., HEK293) are co-transfected with two constructs: one encoding the AT1R fused to a Renilla luciferase (Rluc) and another encoding β-arrestin fused to a yellow fluorescent protein (YFP).
-
Cell Culture: The transfected cells are cultured to allow for the expression of the fusion proteins.
-
Assay Procedure: The cells are treated with the Rluc substrate (e.g., coelenterazine) and then stimulated with the test ligand (Angiotensin II or this compound).
-
Signal Detection: Upon ligand binding and receptor activation, β-arrestin-YFP is recruited to the AT1R-Rluc. This brings the Rluc and YFP in close proximity, allowing for resonance energy transfer from the luciferase to the fluorophore. A dual-wavelength luminometer is used to measure the light emitted by both Rluc and YFP.
-
Data Analysis: The BRET ratio is calculated as the ratio of the light emitted by YFP to the light emitted by Rluc. An increase in the BRET ratio indicates β-arrestin recruitment.[12]
Summary and Conclusion
This compound and its analogs represent a novel therapeutic approach by selectively targeting the β-arrestin signaling pathway of the AT1R. In contrast to the unbiased agonist angiotensin II, which activates both G protein- and β-arrestin-mediated pathways, this compound blocks the detrimental G protein signaling responsible for vasoconstriction and cardiac hypertrophy. Concurrently, it stimulates β-arrestin signaling, which has been associated with cardioprotective effects and enhanced cardiac contractility.
The preclinical data presented here, using closely related compounds, suggest that this biased agonism can translate into beneficial in vivo effects, such as improved cardiac function in heart failure models and prevention of adverse cardiac remodeling. These findings underscore the potential of biased agonists to refine GPCR-targeted therapies, offering improved efficacy and safety profiles for cardiovascular diseases. Further clinical investigation is warranted to fully elucidate the therapeutic utility of this innovative pharmacological strategy.
References
- 1. JCI Insight - Fibroblast-specific IKK-β deficiency ameliorates angiotensin II–induced adverse cardiac remodeling in mice [insight.jci.org]
- 2. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 4. youtube.com [youtube.com]
- 5. Chronic ventricular myocyte-specific overexpression of angiotensin II type 2 receptor results in intrinsic myocyte contractile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Action of atrial natriuretic peptide and angiotensin II on the myocardium: studies in isolated rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heterotrimeric Gq proteins act as a switch for GRK5/6 selectivity underlying β-arrestin transducer bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Making the switch: The role of Gq in driving GRK selectivity at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myocardial contractility is modulated by angiotensin II via nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 12. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AT1R Biased Agonists: TRV120056 (TRV056) vs. TRV027
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two prominent biased agonists targeting the Angiotensin II Type 1 Receptor (AT1R): the G-protein biased agonist TRV120056 (also known as TRV056) and the β-arrestin biased agonist TRV027. This document synthesizes experimental data to highlight their distinct signaling properties and potential therapeutic implications.
The Angiotensin II Type 1 Receptor (AT1R) is a well-established therapeutic target for cardiovascular diseases.[1][2] Traditionally, AT1R antagonists (ARBs) have been the standard of care, blocking the deleterious effects of angiotensin II (AngII) mediated by G-protein signaling. However, emerging research has revealed that AT1R can also signal through a G-protein-independent pathway mediated by β-arrestins, which may have cardioprotective effects.[1][2] This has led to the development of "biased agonists" that preferentially activate one pathway over the other.
TRV027 is a potent synthetic β-arrestin-biased ligand for AT1R that selectively activates β-arrestin signaling without stimulating G-proteins.[1][2] In preclinical studies, TRV027 has been shown to reduce blood pressure and enhance cardiac performance.[1][3][4] In contrast, this compound (TRV056) is a G-protein biased agonist, designed to preferentially activate the canonical G-protein signaling pathway. This guide will delve into the quantitative differences in their signaling profiles, the experimental methods used to characterize them, and the underlying signaling pathways.
Quantitative Comparison of Signaling Bias
The following tables summarize the quantitative data on the signaling bias of this compound (represented by the closely related G-protein biased agonist TRV055 from the same class) and TRV027. The data is derived from studies assessing their ability to promote the interaction of AT1R with either Gq protein or β-arrestin 2. Efficacy is presented as the maximal response (Emax) relative to the endogenous ligand Angiotensin II, and potency is indicated by the EC50 value.
| Ligand | Transducer | Efficacy (Emax % of AngII) | Potency (EC50, nM) | Bias Factor (β-arrestin/Gq) | Reference |
| TRV027 | β-arrestin 2 | 100 | 5.4 | 15 | Strachan et al., 2014 |
| Gq | 5 | >10,000 | Strachan et al., 2014 | ||
| TRV055 * | β-arrestin 2 | 100 | 180 | 0.04 | Strachan et al., 2014 |
| Gq | 120 | 2.1 | Strachan et al., 2014 | ||
| Angiotensin II | β-arrestin 2 | 100 | 8.3 | 1 | Strachan et al., 2014 |
| Gq | 100 | 1.1 | Strachan et al., 2014 |
*TRV055 is a close analog of this compound and is used here as a representative of G-protein biased agonism from the same chemical series.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways preferentially activated by this compound (TRV056) and TRV027.
Experimental Protocols
The characterization of biased agonists like this compound and TRV027 relies on specific in vitro assays to quantify their effects on G-protein and β-arrestin signaling pathways.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated AT1R.
Principle: The assay utilizes enzyme fragment complementation. The AT1R is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist binding to the AT1R, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This allows them to re-form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal. The intensity of the signal is proportional to the extent of β-arrestin recruitment.
Experimental Workflow:
G-Protein Activation Assay (e.g., GTPγS Binding Assay)
This assay measures the activation of G-proteins by the AT1R upon agonist binding.
Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation, the Gα subunit releases GDP and binds GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS. When the AT1R is activated by an agonist, it catalyzes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. The amount of incorporated radiolabeled [³⁵S]GTPγS is then measured and is directly proportional to the level of G-protein activation.
Experimental Workflow:
-
Membrane Preparation: Prepare cell membranes from cells expressing the AT1R.
-
Assay Setup: In a multi-well plate, combine the cell membranes, varying concentrations of the biased agonist (e.g., this compound), and a fixed concentration of [³⁵S]GTPγS in an appropriate assay buffer containing GDP.
-
Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes) to allow for agonist binding and [³⁵S]GTPγS incorporation.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Scintillation Counting: Wash the filters, and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data to determine the EC50 and Emax for G-protein activation.
Summary of Performance and Potential Applications
TRV027 (β-Arrestin Biased Agonist):
-
Signaling Profile: Potently recruits β-arrestin with minimal to no activation of Gq-protein signaling.
-
Potential Therapeutic Effects: Preclinical data suggest it may offer cardiovascular benefits by promoting cardiomyocyte survival and contractility while avoiding the vasoconstrictive and hypertrophic effects of G-protein activation.[1][3][4] It has been investigated in clinical trials for acute heart failure.[5]
-
Research Applications: A valuable tool for dissecting the physiological roles of the AT1R-β-arrestin signaling pathway.
This compound (G-Protein Biased Agonist):
-
Signaling Profile: Preferentially activates Gq-protein signaling with significantly lower potency for β-arrestin recruitment compared to AngII.
-
Potential Therapeutic Effects: The therapeutic rationale for a G-protein biased agonist is less explored than for β-arrestin biased agonism. It could potentially be used to selectively elicit physiological responses mediated by G-protein signaling while minimizing β-arrestin-mediated effects.
-
Research Applications: A useful probe for studying the consequences of selective G-protein activation downstream of the AT1R and for understanding the structural basis of biased agonism.
Conclusion
This compound and TRV027 represent two distinct classes of AT1R biased agonists with opposing signaling preferences. The choice between these or similar compounds for research or therapeutic development will depend on the desired physiological outcome. The quantitative data and experimental methodologies presented in this guide provide a foundation for understanding and further investigating the nuanced pharmacology of the Angiotensin II Type 1 Receptor.
References
- 1. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BLAST-AHF: insights into biased AT1 ligands and heart failure. Beginning of the end or end of the beginning? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased Agonism of the Angiotensin II Type I Receptor [jstage.jst.go.jp]
- 5. Biased ligand of the angiotensin II type 1 receptor in patients with acute heart failure: a randomized, double-blind, placebo-controlled, phase IIB, dose ranging trial (BLAST-AHF) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Gq-Bias of TRV120056: A Comparative Guide for Researchers
For researchers in pharmacology and drug development, understanding the nuanced signaling profiles of novel compounds is paramount. TRV120056, a biased agonist of the Angiotensin II Type 1 Receptor (AT1R), has garnered significant interest for its preferential activation of the Gq protein pathway over the β-arrestin pathway. This guide provides a comparative analysis of this compound's performance in validating its Gq-bias, with supporting experimental data and detailed protocols for key assays.
The endogenous ligand for AT1R, Angiotensin II (AngII), is a balanced agonist, activating both Gq-mediated signaling, which can lead to vasoconstriction and cardiac hypertrophy, and β-arrestin-mediated signaling, which is involved in receptor desensitization and can also initiate distinct signaling cascades.[1][2] Biased agonists like this compound are designed to selectively engage one pathway, potentially offering therapeutic advantages by minimizing off-target effects.
Comparative Analysis of AT1R Agonist Activity
The Gq-bias of this compound has been characterized in various in vitro systems, with Human Embryonic Kidney 293 (HEK293) cells being a commonly used model for their robust expression of transfected receptors.[3][4][5] The following tables summarize the quantitative data from studies comparing this compound and its close analog TRV120055 with the balanced agonist Angiotensin II and β-arrestin biased ligands.
| Ligand | Gq Signaling (IP1 Accumulation) | β-Arrestin 2 Recruitment | Bias Factor | Reference |
| EC50 (nM) | Emax (% of AngII) | EC50 (nM) | Emax (% of AngII) | |
| Angiotensin II | 1.2 | 100 | 25 | 100 |
| TRV120055 | 3.9 | 108 | 1800 | 90 |
| TRV120027 | >10,000 | <10 | 18 | 105 |
Note: Data for TRV120055 is presented as a close analog of this compound, as they are both described as G-protein-biased agonists with similar profiles.[6] A positive bias factor indicates a preference for the Gq pathway, while a negative bias factor indicates a preference for the β-arrestin pathway.
Signaling Pathways and Experimental Workflow
To elucidate the mechanism of biased agonism, it is crucial to understand the signaling cascades initiated by AT1R activation and the experimental procedures used to quantify the pathway bias.
The validation of Gq-bias for a compound like this compound involves a systematic workflow to compare its effects on the Gq and β-arrestin pathways relative to a balanced agonist.
References
- 1. Structural insights into angiotensin receptor signaling modulation by balanced and biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Arrestin-biased AT1R stimulation promotes cell survival during acute cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanoactivation of the angiotensin II type 1 receptor induces β-arrestin-biased signaling through Gαi coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Distinct Conformations of the Angiotensin-II Type 1 Receptor Associated with the Gq/11 Protein Pathway and the β-Arrestin Pathway Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TRV120056 and Losartan: Unraveling Biased Angiotensin II Receptor Modulation
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of TRV120056 and losartan (B1675146), two modulators of the Angiotensin II Type 1 Receptor (AT1R). This document delves into their distinct mechanisms of action, supported by experimental data, to illuminate their differential effects on downstream signaling pathways.
Losartan, a widely prescribed antihypertensive drug, functions as a competitive antagonist of the AT1R.[1][2] In contrast, this compound is a novel "biased" agonist that preferentially activates G protein signaling pathways over β-arrestin pathways.[1] This fundamental difference in their interaction with the AT1R leads to distinct physiological responses, offering new avenues for therapeutic intervention.
At a Glance: Key Quantitative Differences
To facilitate a clear comparison, the following tables summarize the key pharmacological parameters of this compound and losartan.
| Parameter | This compound | Losartan | Reference |
| Mechanism of Action | G protein-biased agonist | Competitive antagonist | [1] |
| Binding Affinity (pKi) | Data not available | 7.17 ± 0.07 | [3] |
| Active Metabolite | Not applicable | EXP3174 (20-30x higher affinity) | [4] |
Table 1: General Pharmacological Properties
| Pathway | This compound | Losartan | Reference |
| G Protein Activation | Agonist (Potency and Efficacy data not available) | Antagonist (-log KI of 6.6 ± 0.7 mol/kg in vivo) | [5] |
| β-arrestin Recruitment | Weak partial agonist/antagonist (Potency and Efficacy data not available) | Antagonist (Potency and Efficacy data not available) | [1] |
Table 2: Functional Selectivity at the AT1R
Decoding the Signaling Pathways
The differential effects of this compound and losartan stem from their distinct modulation of the two major signaling cascades downstream of the AT1R: the G protein pathway and the β-arrestin pathway.
-
G Protein Pathway: Activation of the Gq protein by angiotensin II leads to a cascade of events resulting in vasoconstriction, aldosterone (B195564) release, and cellular growth. This compound, as a G protein-biased agonist, selectively promotes this pathway, albeit with potentially different downstream consequences compared to the endogenous ligand, angiotensin II. Losartan, by blocking the binding of angiotensin II, inhibits this pathway, leading to vasodilation and a decrease in blood pressure.[6]
-
β-arrestin Pathway: Following G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the AT1R, leading to the recruitment of β-arrestin. β-arrestin binding desensitizes G protein signaling and initiates a second wave of signaling that can have both beneficial and detrimental effects. This compound is designed to minimize the recruitment and activation of β-arrestin. In contrast, losartan, as a conventional antagonist, blocks both G protein and β-arrestin signaling initiated by angiotensin II.
Experimental Evidence and Methodologies
The distinct pharmacological profiles of this compound and losartan have been characterized using a variety of in vitro and in vivo experimental techniques.
Binding Affinity Assays
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the AT1R.
-
Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [125I]-Sar1,Ile8-AngII) and varying concentrations of the unlabeled competitor drug (this compound or losartan).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Studies using this method have determined the pKi of losartan to be approximately 7.17.[3]
Functional Assays: G Protein Activation and β-arrestin Recruitment
Protocol: G Protein Activation ([35S]GTPγS) Assay
-
Membrane Preparation: Cell membranes expressing AT1R are prepared.
-
Incubation: Membranes are incubated with GDP, [35S]GTPγS, and the test compound (this compound as an agonist or losartan as an antagonist in the presence of angiotensin II).
-
Separation: The reaction is terminated, and bound [35S]GTPγS is separated from unbound by filtration.
-
Quantification: Radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
Protocol: β-arrestin Recruitment (Bioluminescence Resonance Energy Transfer - BRET) Assay
-
Cell Culture: Cells are co-transfected with constructs encoding the AT1R fused to a Renilla luciferase (Rluc) donor and β-arrestin fused to a yellow fluorescent protein (YFP) acceptor.
-
Assay: Cells are treated with the test compound, and the BRET signal is measured. Recruitment of β-arrestin-YFP to the AT1R-Rluc brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal.
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compound in promoting β-arrestin recruitment.
Downstream Signaling Consequences
The differential engagement of G protein and β-arrestin pathways by this compound and losartan leads to distinct downstream cellular responses.
Extracellular Signal-Regulated Kinase (ERK) Phosphorylation
ERK activation is a common downstream event of AT1R signaling, with G protein activation leading to a transient ERK phosphorylation and β-arrestin-mediated signaling resulting in a more sustained activation. While specific comparative data for this compound is limited, studies on other biased ligands suggest that G protein-biased agonists would favor the transient G protein-mediated ERK activation. Losartan, by blocking all angiotensin II-mediated signaling, would inhibit both phases of ERK activation.
Receptor Internalization
Receptor internalization is a key mechanism for regulating receptor signaling. Studies comparing various biased AT1R ligands have shown that β-arrestin-biased agonists lead to a slower rate of receptor internalization compared to balanced or G protein-biased agonists.[1] Losartan, as an antagonist, does not induce receptor internalization on its own but would block the internalization induced by angiotensin II.
Conclusion
This compound and losartan represent two distinct approaches to modulating the AT1R. Losartan acts as a conventional antagonist, blocking both G protein- and β-arrestin-mediated signaling pathways. This compound, on the other hand, is a biased agonist that selectively activates the G protein pathway while having minimal effect on β-arrestin recruitment. This biased agonism offers the potential for tailored therapeutic effects, possibly retaining some of the beneficial effects of AT1R activation while avoiding the detrimental consequences of β-arrestin signaling in certain pathological conditions. Further research, particularly direct comparative studies with comprehensive quantitative data, is necessary to fully elucidate the therapeutic potential of this compound and other biased AT1R ligands.
References
- 1. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Losartan: angiotensin II type 1 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The angiotensin II receptor antagonist, losartan, enhances regulator of G protein signaling 2 mRNA expression in vascular smooth muscle cells of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive antagonism of pressor responses to angiotensin II and angiotensin III by the angiotensin II-1 receptor ligand losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of TRV120056's Effects: A Comparative Guide for Researchers
A comprehensive analysis of the G-protein biased Angiotensin II Type 1 Receptor agonist, TRV120056, in multiple experimental models, offering a comparative perspective against other biased ligands.
This guide provides a detailed comparison of this compound, a G-protein biased agonist of the Angiotensin II Type 1 Receptor (AT1R), with other notable biased ligands. By summarizing quantitative data from various experimental models, this document serves as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of biased agonism at the AT1R. The data presented herein is collated from multiple studies to offer a cross-model perspective on the compound's efficacy and mechanism of action.
Comparative Analysis of AT1R Biased Agonists
This compound is a peptide-based biased agonist that preferentially activates G-protein signaling pathways over β-arrestin recruitment at the AT1R.[1] This contrasts with β-arrestin biased ligands, such as TRV120027, which exhibit the opposite signaling preference.[2] The concept of biased agonism suggests that selectively activating one pathway over another may lead to therapeutic benefits by minimizing on-target side effects associated with the non-preferred pathway.[2] For instance, at the AT1R, Gq-protein activation is linked to vasoconstriction, while β-arrestin signaling is thought to be involved in cardioprotective effects.[2][3]
The following tables summarize the quantitative data for this compound and other relevant AT1R ligands across different in vitro and in vivo models.
In Vitro Signaling Profile
| Ligand | Assay | Cell Line | Potency (EC50) | Efficacy (Emax) | Citation |
| This compound | Gq Activation (IP-1) | HEK293 | 1.8 nM | 100% (vs. Ang II) | [1] |
| β-arrestin Recruitment | HEK293 | >10,000 nM | <10% (vs. Ang II) | [1] | |
| Angiotensin II | Gq Activation (IP-1) | HEK293 | 0.25 nM | 100% | [1] |
| β-arrestin Recruitment | HEK293 | 5.6 nM | 100% | [1] | |
| TRV120027 | Gq Activation (IP-1) | HEK293 | >10,000 nM | <10% (vs. Ang II) | [2] |
| β-arrestin Recruitment | HEK293 | 47 nM | 100% (vs. Ang II) | [2] | |
| SII | Gq Activation (IP-1) | HEK293 | No activity | - | [3] |
| β-arrestin Recruitment | HEK293 | 120 nM | 80% (vs. Ang II) | [3] |
In Vivo Hemodynamic Effects in Rodent Models
| Ligand | Animal Model | Parameter | Effect | Citation |
| This compound | Normotensive Rats | Mean Arterial Pressure | Increase | [3] |
| TRV120027 | Normotensive Rats | Mean Arterial Pressure | Decrease | [2] |
| Angiotensin II | Normotensive Rats | Mean Arterial Pressure | Increase | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TRV120056 and TRV056: Gq-Biased Agonists of the Angiotensin II Type 1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic peptide ligands, TRV120056 and TRV056, which target the Angiotensin II Type 1 Receptor (AT1R), a critical regulator of cardiovascular physiology. While both are recognized as Gq-biased agonists, this document will elucidate their distinct signaling properties based on available experimental data, clarify their classification, and provide insights into the methodologies used to characterize their effects.
Introduction to Biased Agonism at the AT1R
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the effects of angiotensin II (AngII), the primary effector of the renin-angiotensin system.[1] Upon activation, AT1R can initiate signaling through two principal pathways: the Gq protein pathway, which leads to vasoconstriction and increases in blood pressure, and the β-arrestin pathway, which is implicated in receptor desensitization, internalization, and potentially cardioprotective signaling.[1][2][3]
"Biased agonists" are ligands that preferentially activate one of these pathways over the other. This functional selectivity offers the potential for developing therapeutics with improved efficacy and reduced side effects by selectively engaging desired signaling cascades.[2][3]
This compound and TRV056: A Comparative Overview
Both this compound and TRV056 are investigational compounds designed to modulate AT1R activity. A key point of clarification is the classification of TRV056. While sometimes referred to as a "balanced agonist," the preponderance of scientific literature categorizes TRV056, along with its close analog TRV055, as a Gq-biased agonist .[4][5] This means it preferentially activates the Gq signaling pathway over the β-arrestin pathway. Similarly, this compound is also characterized as a Gq-biased agonist.[5]
While direct head-to-head comparative studies with quantitative data for both compounds are limited in the public domain, a comparative analysis can be constructed from available data on their individual signaling profiles and those of related compounds.
Quantitative Data Summary
The following tables summarize the available quantitative and semi-quantitative data for this compound and TRV056, with the endogenous ligand Angiotensin II provided as a reference for a balanced agonist.
Table 1: Gq Signaling Profile
| Compound | Agonist Type | Gq Activation (relative to AngII) |
| This compound | Gq-Biased Agonist | Potent Gq activation is characteristic of this compound class. |
| TRV056 | Gq-Biased Agonist | >10-fold greater allosteric coupling to Gq.[4] |
| Angiotensin II | Balanced Agonist | Reference for balanced Gq activation. |
Table 2: β-Arrestin Signaling Profile
| Compound | Agonist Type | β-Arrestin Recruitment (relative to AngII) |
| This compound | Gq-Biased Agonist | Activates β-arrestin2 to the same extent as AngII. |
| TRV056 | Gq-Biased Agonist | Similar allosteric coupling to β-arrestin.[4] |
| Angiotensin II | Balanced Agonist | Reference for balanced β-arrestin recruitment. |
Signaling Pathways
The differential activation of Gq and β-arrestin pathways by this compound and TRV056 leads to distinct downstream cellular responses. The following diagrams illustrate these signaling cascades.
References
- 1. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the receptors involved in the beta-adrenoceptor-mediated stimulation of the L-type Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into angiotensin receptor signaling modulation by balanced and biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Specificity of TRV120056 for the Angiotensin II Type 1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of TRV120056 for the Angiotensin II type 1 receptor (AT1R). Through a detailed comparison with other relevant ligands, supported by experimental data and methodologies, this document aims to offer a clear perspective on the binding and functional selectivity of this compound.
Executive Summary
This compound is a G protein-biased agonist of the Angiotensin II type 1 receptor (AT1R). This means it preferentially activates G protein-mediated signaling pathways over β-arrestin pathways. Understanding the specificity of this compound for the AT1R, particularly in comparison to the Angiotensin II type 2 receptor (AT2R), is crucial for its development as a therapeutic agent. This guide presents a comparative analysis of this compound with the endogenous ligand Angiotensin II and other biased agonists, focusing on binding affinities and functional selectivity.
Data Presentation: Comparative Ligand Analysis
The following tables summarize the binding affinities and functional potencies of this compound and other key ligands at the AT1 and AT2 receptors. This data is essential for understanding the selectivity profile of this compound.
Table 1: Comparative Binding Affinities of Ligands for AT1 and AT2 Receptors
| Ligand | Receptor | IC50 (nM) | Reference |
| Angiotensin II | AT1R | 7.8 ± 1.2 | [1] |
| AT2R | 0.5 ± 0.1 | [1] | |
| [Sar1,Ile8]-Angiotensin II | AT1R | ~1.2 | [2] |
| AT2R | ~0.3 | [2] | |
| Candesartan (AT1R antagonist) | AT1R | 2.1 ± 0.4 | [1] |
| AT2R | >10,000 | [1] | |
| PD123319 (AT2R antagonist) | AT1R | >10,000 | [1] |
| AT2R | 19.3 ± 3.5 | [1] |
Note: Data for this compound is not publicly available in the format of IC50 values for direct comparison in this table.
Table 2: Functional Potency and Efficacy of Biased AT1R Agonists
| Ligand | Assay | EC50 (nM) | Emax (% of Ang II) |
| TRV120055 (G protein-biased) | Gαq Activation | Not Reported | Not Reported |
| β-arrestin Recruitment | Not Reported | Not Reported | |
| TRV027 (β-arrestin-biased) | Gαq Activation | Inactive | Inactive |
| β-arrestin Recruitment | Potent Agonist | Potent Agonist |
Signaling Pathways and Experimental Workflows
To elucidate the specificity and biased agonism of ligands like this compound, specific signaling pathways are investigated using a variety of experimental techniques.
AT1R Signaling Pathways
The AT1R, a G protein-coupled receptor (GPCR), can signal through two main pathways upon agonist binding: the canonical G protein pathway and the β-arrestin pathway. The endogenous ligand, Angiotensin II, activates both pathways. Biased agonists, however, preferentially activate one pathway over the other.
Figure 1. AT1R signaling pathways activated by different ligands.
Experimental Workflow for Ligand Characterization
The process of characterizing a ligand's specificity and bias involves a series of in vitro assays. This typically starts with binding assays to determine affinity for the target receptor and off-target receptors, followed by functional assays to measure the downstream signaling response.
Figure 2. Experimental workflow for characterizing AT1R ligands.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a ligand's pharmacological profile. Below are summaries of the key experimental protocols used to determine the specificity and biased agonism of AT1R ligands.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of a test ligand for a specific receptor.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test ligand, which is the concentration required to displace 50% of a radiolabeled ligand from the receptor. This is then used to calculate the inhibitory constant (Ki).
-
Cell Lines: HEK-293 cells stably transfected with either human AT1R or AT2R are commonly used.[1]
-
Radioligand: 125I-[Sar1,Ile8]-Angiotensin II is a frequently used radioligand for both AT1R and AT2R binding assays.[1][2]
-
Procedure:
-
Cell membranes expressing the receptor of interest are prepared.
-
Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test ligand.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the log concentration of the test ligand. The IC50 value is determined from this curve using non-linear regression analysis.
G-protein Activation Assay (Inositol Phosphate Accumulation)
This functional assay measures the activation of the Gq protein pathway, which is the primary G protein coupled to the AT1R.
-
Objective: To determine the half-maximal effective concentration (EC50) and maximum effect (Emax) of a ligand for Gq protein activation.
-
Principle: Activation of the AT1R by an agonist leads to the activation of phospholipase C (PLC) via the Gαq subunit. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates (IPs), including IP1 (a stable metabolite of IP3), is measured as an indicator of Gq activation.
-
Procedure:
-
Cells expressing the AT1R are seeded in multi-well plates.
-
Cells are incubated with a labeling agent (e.g., myo-[3H]inositol) to incorporate it into the cellular phosphoinositide pool.
-
Cells are then stimulated with varying concentrations of the test ligand in the presence of LiCl (which prevents the breakdown of IP1).
-
The reaction is stopped, and the cells are lysed.
-
The accumulated IPs are separated by ion-exchange chromatography and quantified by liquid scintillation counting.
-
-
Data Analysis: Dose-response curves are generated by plotting the amount of IP accumulation against the log concentration of the ligand. EC50 and Emax values are determined from these curves.
β-arrestin Recruitment Assay
This assay measures the ability of a ligand to promote the interaction between the AT1R and β-arrestin.
-
Objective: To determine the EC50 and Emax of a ligand for β-arrestin recruitment to the AT1R.
-
Principle: Several technologies are available, with a common one being enzyme fragment complementation (EFC). In this system, the AT1R is fused to a small enzyme fragment, and β-arrestin is fused to the larger, complementary fragment. Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments come into close proximity, reconstituting a functional enzyme that generates a detectable signal (e.g., luminescence or fluorescence).
-
Procedure:
-
Cells stably co-expressing the receptor-enzyme fragment fusion and the β-arrestin-enzyme fragment fusion are plated.
-
Cells are stimulated with varying concentrations of the test ligand.
-
After an incubation period, a substrate for the reconstituted enzyme is added.
-
The resulting signal is measured using a luminometer or fluorometer.
-
-
Data Analysis: Dose-response curves are generated by plotting the signal intensity against the log concentration of the ligand. EC50 and Emax values are determined from these curves.
Conclusion
References
- 1. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biased Agonism of the Angiotensin II Type I Receptor [jstage.jst.go.jp]
TRV120056: A New Frontier in AT1R Antagonism - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of angiotensin II type 1 receptor (AT1R) antagonism is evolving. Beyond traditional AT1R antagonists (ARBs), which uniformly block both G-protein and β-arrestin signaling, a new class of molecules known as biased agonists is emerging. This guide provides a comprehensive comparison of TRV120056, a β-arrestin biased agonist, with traditional ARBs like losartan, valsartan, and telmisartan. We will delve into their distinct mechanisms of action, supported by available experimental data, to offer a clear perspective for research and development.
Executive Summary
Traditional ARBs have been a cornerstone in managing hypertension and heart failure by blocking the detrimental effects of angiotensin II (Ang II) mediated by Gq-protein signaling, such as vasoconstriction and inflammation. However, they also block the potentially beneficial signaling pathways mediated by β-arrestin. This compound represents a paradigm shift by selectively antagonizing G-protein signaling while simultaneously activating β-arrestin signaling. This biased agonism is hypothesized to offer therapeutic advantages, particularly in conditions like acute heart failure, by combining the vasodilatory effects of G-protein blockade with the potential for improved cardiac performance and cardioprotection through β-arrestin activation.
Mechanism of Action: A Tale of Two Pathways
The AT1R, a G-protein coupled receptor (GPCR), transduces signals through two primary pathways:
-
G-Protein Signaling: Upon Ang II binding, the AT1R activates Gq proteins, leading to a cascade of events including inositol (B14025) phosphate (B84403) (IP) production and an increase in intracellular calcium, resulting in vasoconstriction, inflammation, and cellular hypertrophy. Traditional ARBs competitively block Ang II from binding to the AT1R, thus inhibiting this pathway.[1][2][3]
-
β-Arrestin Signaling: Following G-protein activation, G-protein coupled receptor kinases (GRKs) phosphorylate the AT1R, leading to the recruitment of β-arrestin. While β-arrestin binding desensitizes G-protein signaling, it also initiates a distinct wave of signaling that can be cardioprotective.[4][5]
This compound is designed to exploit this dual functionality. It acts as a biased agonist, meaning it stabilizes a conformation of the AT1R that preferentially engages β-arrestin over G-proteins. In doing so, it blocks the harmful G-protein-mediated effects of Ang II while promoting the potentially beneficial β-arrestin-mediated pathways.
Signaling Pathway Overview
Figure 1: Differential modulation of AT1R signaling pathways.
Head-to-Head Performance Comparison
Direct quantitative comparisons of this compound against traditional ARBs in standardized assays are limited in publicly available literature. However, preclinical studies and proteomics data allow for a qualitative and semi-quantitative assessment of their differential effects.
| Parameter | This compound | Traditional ARBs (e.g., Losartan) |
| G-Protein (Gq) Signaling | Antagonist/Weak Partial Agonist | Full Antagonist |
| β-Arrestin Recruitment | Agonist | Antagonist |
| Effect on Vasoconstriction | Inhibition | Inhibition |
| Effect on Cardiac Contractility | Potential for Improvement | Neutral or Indirect Improvement |
| Cardioprotective Signaling | Activation | Inhibition |
| Table 1: Qualitative Comparison of this compound and Traditional AT1R Antagonists. |
Experimental Data Insights
While comprehensive head-to-head data is emerging, existing studies provide valuable insights:
-
Cardioprotection in Acute Injury: A study using the β-arrestin-biased AT1R ligand TRV120023 (a close analog of this compound) demonstrated superior cardioprotection in a model of acute cardiac injury compared to losartan. This suggests that the β-arrestin pathway, activated by biased agonists, may offer therapeutic benefits beyond the G-protein blockade of traditional ARBs.[3]
-
Signaling Profile Differentiation: Proteomics studies comparing the cellular proteins that interact with the AT1R upon stimulation with different ligands have shown distinct "fingerprints" for β-arrestin-biased agonists versus traditional antagonists like losartan. These studies reveal that β-arrestin-biased ligands engage a unique set of proteins involved in pathways related to cell survival and cytoskeletal organization, which are not engaged by traditional ARBs.[2]
Experimental Protocols
To aid researchers in conducting their own comparative studies, we provide outlines for key experimental protocols.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the AT1R upon ligand stimulation. A common method is the Enzyme Fragment Complementation (EFC) assay (e.g., PathHunter® assay).
Objective: To measure the potency and efficacy of this compound and traditional ARBs in mediating β-arrestin recruitment to the AT1R.
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293 or CHO) stably co-expressing the AT1R fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger, complementary enzyme fragment (Enzyme Acceptor).
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, a traditional ARB (e.g., losartan), and a balanced agonist (Ang II) as a positive control.
-
Compound Addition: Add the prepared compounds to the cells and incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the detection reagent containing the enzyme substrate. After a further incubation period, measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the compound concentration to generate dose-response curves. Calculate EC50 (potency) and Emax (efficacy) values. For antagonists, co-incubate with a fixed concentration of Ang II to determine the IC50.
Figure 2: Workflow for a β-Arrestin Recruitment Assay.
G-Protein Activation Assay (GTPγS Binding Assay)
This assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Objective: To determine the ability of this compound and traditional ARBs to stimulate or inhibit G-protein activation at the AT1R.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the AT1R.
-
Assay Buffer: Prepare an assay buffer containing GDP, MgCl₂, and other necessary components.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, assay buffer, [³⁵S]GTPγS, and the test compounds (this compound, ARB, Ang II).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter mat, which traps the membranes with bound [³⁵S]GTPγS.
-
Scintillation Counting: Wash the filters, dry them, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the radioactive counts against the log of the compound concentration to generate dose-response curves and determine EC50 or IC50 values.
Figure 3: Workflow for a GTPγS Binding Assay.
Conclusion and Future Directions
This compound and other β-arrestin biased agonists represent a novel and promising therapeutic strategy that challenges the traditional "one-size-fits-all" approach to AT1R antagonism. By selectively modulating AT1R signaling, these compounds have the potential to offer enhanced therapeutic benefits, particularly in acute care settings where both vasodilation and cardiac support are needed.
Further head-to-head studies with robust, quantitative endpoints are necessary to fully elucidate the comparative pharmacology of this compound and traditional ARBs. Researchers are encouraged to utilize the outlined experimental protocols to contribute to this growing body of knowledge. The continued exploration of biased agonism at the AT1R holds the key to developing more refined and effective treatments for cardiovascular diseases.
References
- 1. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Arrestin-biased AT1R stimulation promotes cell survival during acute cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gating Mechanism for Biased Agonism at Angiotensin II Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Topics in Angiotensin II Type 1 Receptor Research: Focus on Inverse Agonism, Receptor Dimerization and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on the Pharmacology of TRV120056 and Related Biased Angiotensin Receptor Ligands
A Comparative Guide for Researchers
This guide provides a detailed comparison of the pharmacological properties of TRV120056 and its closely related, more extensively studied analogs, TRV120027 (Oliceridine) and TRV120023. These compounds, developed by Trevena, Inc., are novel "biased" ligands targeting the Angiotensin II Type 1 Receptor (AT1R). Unlike traditional angiotensin receptor blockers (ARBs), which act as neutral antagonists, these molecules exhibit functional selectivity by antagonizing G-protein signaling pathways while simultaneously stimulating β-arrestin signaling. This unique mechanism of action has been investigated for its potential therapeutic benefits, particularly in the context of cardiovascular diseases.
This document is intended for researchers, scientists, and drug development professionals interested in replicating and building upon the published findings related to these compounds. It summarizes key quantitative data from seminal publications, provides detailed experimental protocols for the core pharmacological assays, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Pharmacological Data
The following tables summarize the in vitro pharmacological data for TRV120027 and TRV120023, with comparisons to the endogenous ligand Angiotensin II and the conventional ARB, losartan. This data is extracted from key publications by Violin et al. (2010) and Kim et al. (2012).
| Compound | Radioligand Binding (Ki, nM) | G-Protein Signaling (IP-1 Accumulation) (IC50, nM) | β-Arrestin Recruitment (EC50, nM) |
| TRV120027 | Not explicitly stated in Violin et al. | ~100 | ~10 |
| TRV120023 | 10 ± 3[1] | No G-protein activation observed[1] | 44[1] |
| Angiotensin II | Not applicable | Potent Agonist | Potent Agonist |
| Losartan | Potent Antagonist | Potent Antagonist | No β-arrestin recruitment[1] |
Note: The data for TRV120027 is estimated from graphical representations in Violin et al. (2010) as precise values were not always explicitly stated in the text.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the unique pharmacology of these biased ligands, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for their characterization.
Caption: Simplified signaling pathway of the Angiotensin II Type 1 Receptor (AT1R).
Caption: General experimental workflow for characterizing biased AT1R ligands.
Key Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the pharmacology of TRV120027 and TRV120023, based on the procedures described in the referenced publications.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the AT1R.
Methodology (adapted from Kim et al., 2012): [1]
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human AT1R.
-
Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.
-
Procedure:
-
Prepare cell membranes from HEK-AT1R cells.
-
Incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound (e.g., TRV120023) in a binding buffer.
-
Allow the binding reaction to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Non-specific binding is determined in the presence of a saturating concentration of an unlabeled competitor (e.g., unlabeled Angiotensin II).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
G-Protein Activation Assay (IP-1 Accumulation)
Objective: To measure the ability of the test compound to inhibit Angiotensin II-stimulated Gq protein signaling, measured by the accumulation of inositol (B14025) monophosphate (IP-1), a downstream product of phospholipase C activation.
Methodology (adapted from Violin et al., 2010):
-
Cell Line: HEK293 cells expressing the human AT1R.
-
Assay Kit: IP-One HTRF kit (Cisbio).
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-incubate cells with varying concentrations of the test compound (e.g., TRV120027 or losartan).
-
Stimulate the cells with a fixed concentration of Angiotensin II (typically at its EC80).
-
Incubate for a specified time to allow for IP-1 accumulation.
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate).
-
Measure the HTRF signal on a compatible plate reader.
-
Calculate the IC50 value, representing the concentration of the antagonist that inhibits 50% of the Angiotensin II-stimulated IP-1 accumulation.
-
β-Arrestin Recruitment Assay
Objective: To measure the ability of the test compound to promote the recruitment of β-arrestin to the AT1R.
Methodology (adapted from Kim et al., 2012 and general knowledge of the PathHunter assay): [1]
-
Cell Line: A cell line (e.g., U2OS or CHO) engineered to co-express the human AT1R fused to a fragment of β-galactosidase (ProLink) and β-arrestin fused to the complementing fragment of β-galactosidase (Enzyme Acceptor). A common commercially available platform is the PathHunter® assay from DiscoverX.
-
Procedure:
-
Plate the cells in a 96-well plate.
-
Add varying concentrations of the test compound (e.g., TRV120023 or Angiotensin II).
-
Incubate for a specified time to allow for receptor activation and β-arrestin recruitment.
-
Add the chemiluminescent substrate for β-galactosidase.
-
Measure the luminescence signal on a plate reader.
-
The luminescence signal is proportional to the amount of β-arrestin recruited to the receptor.
-
Calculate the EC50 value, representing the concentration of the agonist that produces 50% of the maximal β-arrestin recruitment.
-
By providing this consolidated resource, we aim to facilitate the replication and extension of the important pharmacological findings related to this compound and its analogs, ultimately contributing to the advancement of research in the field of biased GPCR signaling.
References
A head-to-head study of TRV120056 and other Gq pathway activators
An examination of TRV120056 in the context of Gq protein-coupled receptor signaling has revealed a notable absence of publicly available data. Extensive searches for "this compound" have not yielded scientific literature, clinical trial data, or any other documentation identifying it as a Gq pathway activator. It is plausible that this designation represents an internal development code, a mistyped identifier, or a compound not yet disclosed in public forums.
In light of this, the following guide provides a comparative analysis of well-characterized Gq pathway activators, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data. This guide will focus on compounds known to activate Gq-coupled receptors, which are integral to numerous physiological processes and represent significant therapeutic targets.
The Gq Signaling Cascade: A Brief Overview
G protein-coupled receptors (GPCRs) that couple to the Gq alpha subunit initiate a distinct signaling cascade upon activation by an agonist. This pathway is fundamental in regulating cellular responses such as smooth muscle contraction, neurotransmission, and inflammation.
The canonical Gq signaling pathway begins with an activated GPCR promoting the exchange of GDP for GTP on the Gαq subunit.[1][2] This induces a conformational change, leading to the dissociation of the Gαq-GTP complex from the Gβγ dimer.[1] The activated Gαq-GTP then binds to and activates phospholipase C-β (PLC-β).[1][2] PLC-β subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3]
IP3, a soluble molecule, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[1][4] The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to a cellular response.
References
Safety Operating Guide
Proper Disposal Procedures for TRV120056 (TRV056)
Topic: TRV120056 Proper Disposal Procedures Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions. Audience: Researchers, scientists, and drug development professionals.
Based on available data, it is highly probable that "this compound" is a typographical error for TRV056 , an Angiotensin Receptor inhibitor with the CAS Number 812644-79-4 . The following disposal procedures are based on the available safety information for TRV056 and general best practices for the disposal of research-grade chemicals in a laboratory setting.
Summary of Key Information
| Parameter | Information |
| Chemical Name | TRV056 |
| CAS Number | 812644-79-4[1] |
| Chemical Family | Angiotensin Receptor Inhibitor |
| Primary Route(s) of Exposure | Likely skin/eye contact, inhalation, ingestion. |
| Known Hazards | Specific hazards are not fully characterized. As a bioactive compound, it should be handled with care. |
Experimental Protocols: Disposal of TRV056
Objective: To outline the safe and compliant disposal of TRV056 waste in a laboratory environment.
Methodology:
-
Personal Protective Equipment (PPE): Before handling any waste containing TRV056, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
-
Waste Segregation:
-
Solid Waste:
-
Contaminated materials such as unused neat compound, contaminated gloves, weigh boats, and paper towels should be collected in a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
-
Liquid Waste:
-
Solutions containing TRV056 should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
-
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("TRV056"), and the CAS number (812644-79-4).
-
Indicate the primary hazard(s) if known (e.g., "Toxic").
-
-
Storage:
-
Store waste containers in a designated, secure area, away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Keep containers closed when not in use.[1]
-
-
Disposal:
-
All waste containing TRV056 must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of TRV056 down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Mandatory Visualization: TRV056 Disposal Workflow
Caption: Workflow for the proper disposal of TRV056 waste.
References
Essential Safety and Handling Protocols for TRV120056
This document provides crucial safety and logistical information for the handling and disposal of TRV120056, a novel compound. Given that the full toxicological profile of this compound is not yet established, a cautious approach is mandated. The following guidelines are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to minimize exposure risk during the handling of this compound. The selection of appropriate PPE is contingent on the specific procedures being undertaken, particularly the potential for aerosol generation or splashing.
Table 1: Recommended Personal Protective Equipment for this compound
| Level of Protection | Required PPE | Primary Function |
| Primary Engineering Controls | Certified Chemical Fume Hood | To contain vapors, dusts, and aerosols at the source, preventing inhalation. |
| Body Protection | Disposable Lab Coat (fully buttoned) | To protect skin and personal clothing from contamination. |
| Hand Protection | Double Gloving: Nitrile Gloves (inner), Chemical-Resistant Gloves (outer) | To provide a robust barrier against skin contact. The outer glove should be selected based on the solvent used. |
| Eye Protection | Chemical Splash Goggles | To protect the eyes from splashes, sprays, and airborne particles. |
| Respiratory Protection | N95 Respirator (or higher) | Recommended when handling powders or when there is a risk of aerosolization outside of a fume hood. |
| Foot Protection | Closed-toe Shoes | To protect the feet from spills and falling objects. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound, from preparation to disposal. Adherence to this workflow is critical to mitigate potential hazards.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
